4-Fluoropyridin-2-amine Hydrochloride (CAS 947249-20-9): A Comprehensive Technical Guide on Reactivity, Synthetic Utility, and Applications in Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, fluorinated heteroaromatics serve as privileged scaffolds. 4-Fluoropyridin-2-amine hydrochloride (CAS 947249-20-9) is a highly versatile, bifunctional building...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, fluorinated heteroaromatics serve as privileged scaffolds. 4-Fluoropyridin-2-amine hydrochloride (CAS 947249-20-9) is a highly versatile, bifunctional building block extensively utilized in the synthesis of advanced kinase inhibitors and kinetic stabilizers. As a Senior Application Scientist, I have observed that the strategic placement of the fluorine atom at the C4 position, coupled with the 2-amino group, creates a unique electronic topology. This topology allows the molecule to act simultaneously as a potent hinge-binding pharmacophore and a highly programmable synthetic intermediate.
This whitepaper provides an in-depth mechanistic analysis of its reactivity, field-proven synthetic protocols, and its pivotal role in contemporary medicinal chemistry.
Physicochemical Profiling
The hydrochloride salt is vastly preferred over the free base (CAS 944401-77-8) in industrial and bench-scale applications. The protonation of the pyridine nitrogen significantly enhances aqueous solubility, mitigates oxidative degradation of the electron-rich aminopyridine core, and improves handling stability.
Table 1: Physicochemical Properties of 4-Fluoropyridin-2-amine HCl
Property
Value
Chemical Name
4-Fluoropyridin-2-amine hydrochloride
CAS Number
947249-20-9 (HCl Salt) / 944401-77-8 (Free Base)
Molecular Formula
C5H6ClFN2
Molecular Weight
148.56 g/mol
Appearance
White to ivory crystalline solid
Solubility
Highly soluble in DMSO, Methanol, and Water
Primary Reactivity Sites
C4 (SNAr), C5 (EAS), N1/C2-NH2 (H-bonding)
Mechanistic Reactivity & Synthetic Utility
The synthetic value of 4-fluoropyridin-2-amine lies in its orthogonal reactivity profile. The molecule can be selectively functionalized at two distinct carbon centers without cross-interference, governed by fundamental electronic principles.
Nucleophilic Aromatic Substitution (SNAr) at C4
The C4 position is highly susceptible to SNAr.
Causality : The pyridine nitrogen is highly electronegative, pulling electron density away from the ring via inductive (-I) and resonance (-M) effects. This creates a partial positive charge at the para position (C4). Because the C2 position is occupied by the electron-donating amino group, C4 becomes the most electrophilic site on the ring. Furthermore, the fluorine atom is an excellent leaving group in SNAr reactions; its high electronegativity stabilizes the anionic Meisenheimer intermediate before its ultimate expulsion. This allows for facile displacement by amines, alcohols, and thiols.
Electrophilic Aromatic Substitution (EAS) at C5
The C5 position is the primary site for electrophilic attack (e.g., halogenation).
Causality : The 2-amino group strongly donates electron density into the ring via resonance (+M effect), activating the ortho (C3) and para (C5) positions. While both positions are electronically activated, C5 is sterically less hindered than C3 (which is sandwiched between the amine and the fluorine). Consequently, electrophiles such as the bromonium ion (
Br+
) attack regioselectively at C5, enabling subsequent palladium-catalyzed cross-coupling reactions.
Reactivity map of 4-Fluoropyridin-2-amine highlighting key functionalization sites.
Applications in Kinase Inhibitor Design
In medicinal chemistry, the 2-aminopyridine motif is a classic "anchor" that binds to the ATP-binding pocket of kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the 2-amino group acts as a hydrogen bond donor, forming a bidentate interaction with the backbone amides of the kinase hinge region (typically a Cys or Ala residue).
Table 2: Representative Kinase Inhibitors Utilizing the Scaffold
Target Kinase
Representative Compound / Program
Role of Scaffold
Reference
FGFR4
Compound 9ka (IC50 = 5.4 nM)
Hinge-binder; C4 utilized for SNAr displacement
KIT (Mutant)
M4205 / IDRX-42
Hinge-binder; C5 utilized for Suzuki coupling
PI3K
Pyrimidine-based PI3K inhibitors
Hinge-binder; C5 halogenated for cross-coupling
Case Studies
FGFR4 Covalent Inhibitors : Aberrant FGFR4 signaling is a primary driver in hepatocellular carcinoma (HCC). Researchers have utilized 4-fluoropyridin-2-amine to synthesize 2-formyl tetrahydronaphthyridine urea derivatives. The C4-fluoro group was displaced via SNAr to build the extended molecular architecture, while the 2-aminopyridine core anchored the molecule in the FGFR4 ATP pocket, achieving single-digit nanomolar potency.
KIT Inhibitors (M4205) : For the treatment of Gastrointestinal Stromal Tumors (GISTs), the 4-fluoropyridin-2-amine scaffold was employed to synthesize M4205. The scaffold underwent C5-bromination followed by Suzuki coupling to introduce benzylic substituents, yielding a highly selective inhibitor against mutant KIT kinases.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems optimized for high yield and regioselectivity.
Protocol 1: Regioselective C5-Bromination
This protocol generates 5-bromo-4-fluoropyridin-2-amine, a critical intermediate for Suzuki/Buchwald couplings.
Preparation : Dissolve 4-fluoropyridin-2-amine hydrochloride (1.0 eq) in anhydrous acetonitrile. Add a mild base (e.g.,
Na2CO3
, 1.1 eq) and stir for 15 minutes to liberate the free base in situ.
Light Exclusion : Wrap the reaction flask completely in aluminum foil.
Causality: Excluding light prevents the homolytic cleavage of N-Bromosuccinimide (NBS) into bromine radicals, thereby suppressing unwanted radical substitution pathways and strictly enforcing the desired Electrophilic Aromatic Substitution (EAS) mechanism.
Electrophile Addition : Cool the mixture to 0 °C. Add NBS (0.95 eq) portion-wise over 30 minutes.
Causality: Using a slight under-stoichiometry of NBS prevents over-bromination at the C3 position.
Workup : Stir at room temperature for 2 hours. Quench with saturated aqueous sodium thiosulfate (
Na2S2O3
) to neutralize unreacted NBS. Extract with ethyl acetate, wash with brine, dry over anhydrous
Na2SO4
, and concentrate. Purify via flash chromatography.
Protocol 2: SNAr Displacement of C4-Fluoro
This protocol demonstrates the displacement of the C4-fluorine by an aliphatic amine.
Preparation : Dissolve the brominated intermediate (1.0 eq) and the target nucleophile (e.g., morpholine or a primary amine, 2.0 eq) in a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or 1,4-dioxane.
Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the highly corrosive hydrogen fluoride (HF) byproduct generated during the reaction, driving the equilibrium forward without competing with the primary nucleophile.
Thermal Activation : Heat the mixture to 110 °C for 12–16 hours.
Causality: High thermal energy is required to overcome the activation barrier for the disruption of aromaticity during the formation of the Meisenheimer intermediate.
Workup & Purification : Cool to room temperature, dilute with water to precipitate the product, filter, and purify via reverse-phase HPLC.
Synthetic workflow demonstrating the conversion of the core scaffold into advanced kinase inhibitors.
Handling, Storage, and Safety
Storage : Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The hydrochloride salt is hygroscopic; prolonged exposure to atmospheric moisture can lead to clumping and degradation.
Handling : Handle in a well-ventilated fume hood. The compound is a skin and eye irritant.
Toxicity : As a fluorinated heterocyclic amine, it carries potential risks of acute toxicity if ingested or inhaled. Standard PPE (nitrile gloves, safety goggles, and lab coat) is mandatory.
References
Zhang, Z., et al. "Design, Synthesis, and Biological Evaluation of 2-Formyl Tetrahydronaphthyridine Urea Derivatives as New Selective Covalently Reversible FGFR4 Inhibitors." Journal of Medicinal Chemistry, 2022, 65(4), 3249-3265. URL:[Link]
Zheng, X., et al. "Identification of M4205—A Highly Selective Inhibitor of KIT Mutations for Treatment of Unresectable Metastatic or Recurrent Gastrointestinal Stromal Tumors." Journal of Medicinal Chemistry, 2023, 66(4), 2386-2395. URL:[Link]
Ren, P., et al. "Pyrimidine derivatives used as PI-3-kinase inhibitors." US Patent 8217035B2, 2012.
Exploratory
In-Depth Technical Guide: Molecular Weight and Analytical Validation of 4-Fluoropyridin-2-amine Hydrochloride
Executive Summary In modern medicinal chemistry, precise molecular characterization is the bedrock of reproducible synthesis and biological assay formulation. 4-Fluoropyridin-2-amine hydrochloride (CAS: 947249-20-9) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, precise molecular characterization is the bedrock of reproducible synthesis and biological assay formulation. 4-Fluoropyridin-2-amine hydrochloride (CAS: 947249-20-9) is a highly versatile heteroaromatic building block utilized extensively in the design of complex active pharmaceutical ingredients (APIs), including muscarinic acetylcholine M1 receptor antagonists[1].
This technical whitepaper provides an authoritative breakdown of its molecular weight (148.56 g/mol )[2], detailing the stoichiometric relationship between its free base and hydrochloride salt forms. Furthermore, we outline a self-validating analytical protocol to empirically confirm this molecular weight, ensuring absolute scientific integrity before deploying the compound in high-throughput or scale-up workflows.
Chemical Identity and Stoichiometric Significance
When calculating molarity for biological assays or synthetic equivalents, researchers must account for the exact salt form of the compound.
Why the Hydrochloride Salt?
The free base, 4-fluoropyridin-2-amine, is a heteroaromatic amine. The strongly electron-withdrawing fluorine atom at the C4 position decreases the basicity of the pyridine nitrogen. However, the 2-amino group provides sufficient electron density via resonance to allow for stable salt formation. Converting the free base into a hydrochloride (HCl) salt significantly enhances its aqueous solubility, shelf-life stability, and handling properties, preventing the oxidative degradation often seen in free heteroaromatic amines.
Quantitative Data Summary
The following table breaks down the precise mass contributions of the molecular components[2],[3].
Property
Value
Compound Name
4-Fluoropyridin-2-amine hydrochloride
CAS Registry Number
947249-20-9
Linear Formula
C₅H₅FN₂ · HCl (or C₅H₆ClFN₂)
Free Base Molecular Weight
112.11 g/mol
Hydrochloride Molecular Weight
36.46 g/mol
Total Molecular Weight
148.56 g/mol
Monoisotopic Mass (Free Base)
112.0437 Da
Analytical Validation Protocol: Confirming the Molecular Weight
To ensure the integrity of the 148.56 g/mol molecular weight, rigorous analytical validation is required. Relying solely on the vendor's label can lead to catastrophic molarity errors if the compound is a partial salt or has absorbed atmospheric moisture. This protocol utilizes a dual-pronged, self-validating approach: High-Resolution Mass Spectrometry (HRMS) for the organic free base and titrimetric analysis for the inorganic counterion.
Step-by-Step Methodology
Step 1: Sample Preparation
Action: Weigh exactly 1.00 mg of 4-fluoropyridin-2-amine hydrochloride using a calibrated microbalance. Dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) to create a 1.0 mg/mL stock solution.
Causality: A 50:50 organic/aqueous split ensures complete dissolution of both the lipophilic fluoropyridine core and the highly polar, ionic hydrochloride salt.
Step 2: High-Resolution Mass Spectrometry (LC-HRMS)
Action: Inject 1 µL of the diluted stock (1 µg/mL in 0.1% Formic Acid) into a Q-TOF mass spectrometer operating in Electrospray Ionization Positive (ESI+) mode.
Causality: Why ESI+? The 2-amino group is highly susceptible to protonation in acidic mobile phases. The mass spectrometer will detect the free base as the
[M+H]+
ion. The theoretical target is m/z 113.0510. The HCl salt completely dissociates in solution and is not detected as an adduct under standard ESI+ conditions.
Action: Dissolve 50.0 mg of the compound in 50 mL of deionized water. Titrate potentiometrically using a standardized 0.01 M Silver Nitrate (AgNO₃) solution, utilizing a silver/silver chloride reference electrode.
Causality: Mass spectrometry confirms the exact identity of the organic moiety but cannot quantify the stoichiometric ratio of the counterion. Titration ensures the salt is a perfect 1:1 mono-hydrochloride (confirming the 36.46 g/mol contribution), validating the total molecular weight of 148.56 g/mol rather than a partial or bis-salt.
Step 4: Stoichiometric Calculation
Action: Calculate the molar equivalence of chloride to the free base. A 1:1 ratio confirms the empirical formula C₅H₆ClFN₂.
Analytical workflow for validating the molecular weight and stoichiometry of the hydrochloride salt.
Synthetic Applications and Molar Calculations
When utilizing 4-fluoropyridin-2-amine hydrochloride in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, accurate molarity calculations depend entirely on the 148.56 g/mol value[2].
The Freebasing Requirement:
The presence of the HCl salt necessitates a "freebasing" step in non-aqueous synthetic routes. If a researcher calculates equivalents based on the free base mass (112.11 g/mol ) instead of the salt mass (148.56 g/mol ), the reaction will be severely under-dosed, leading to poor yields. Furthermore, an organic base (e.g., Triethylamine or DIPEA) must be added to the reaction mixture to neutralize the HCl, thereby liberating the active nucleophile for subsequent coupling[1].
Synthetic workflow illustrating the freebasing and subsequent SNAr reaction of the building block.
Conclusion
The precise molecular weight of 4-fluoropyridin-2-amine hydrochloride (148.56 g/mol ) is a critical parameter that dictates the success of downstream biological and synthetic applications. By understanding the causality behind its salt formation and employing a self-validating analytical protocol (HRMS combined with potentiometric titration), researchers can ensure absolute accuracy in their stoichiometric calculations and experimental outcomes.
Spectroscopic data of 4-Fluoropyridin-2-amine hydrochloride (NMR, IR, MS)
Spectroscopic Profiling and Analytical Workflows for 4-Fluoropyridin-2-amine Hydrochloride: A Technical Whitepaper Executive Brief 4-Fluoropyridin-2-amine hydrochloride (CAS: 947249-20-9) is a highly versatile fluorinate...
Author: BenchChem Technical Support Team. Date: April 2026
Spectroscopic Profiling and Analytical Workflows for 4-Fluoropyridin-2-amine Hydrochloride: A Technical Whitepaper
Executive Brief
4-Fluoropyridin-2-amine hydrochloride (CAS: 947249-20-9) is a highly versatile fluorinated N-heterocyclic building block widely utilized in the design of kinase inhibitors, anti-inflammatory agents, and kinetic stabilizers[1]. The presence of the highly electronegative fluorine atom at the C-4 position, coupled with the electron-donating amino group at C-2, creates a complex "push-pull" electronic environment across the pyridine scaffold. For researchers and drug development professionals, accurately characterizing this compound requires a robust understanding of its multinuclear Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
This technical guide provides an in-depth, causality-driven analysis of the spectroscopic data for 4-fluoropyridin-2-amine hydrochloride, alongside self-validating experimental protocols designed to ensure absolute data integrity in pharmaceutical characterization.
Mechanistic Insights into Spectroscopic Behavior
The spectroscopic signature of 4-fluoropyridin-2-amine hydrochloride is fundamentally dictated by two structural realities: the presence of the spin-½
19F
nucleus and the protonation of the pyridine/amine system due to the hydrochloride salt form.
Causality in NMR: The
19F
nucleus (100% natural abundance) exhibits strong through-bond spin-polarization, resulting in distinct scalar couplings (
J
-couplings) with both
1H
and
13C
nuclei[2]. This heteronuclear coupling is diagnostic; it splits the carbon and proton signals into multiplets that definitively confirm the regiochemistry of the fluorine atom. Furthermore, the hydrochloride salt form shifts the electron density of the aromatic ring, resulting in a downfield shift of the pyridine protons compared to the free base.
Causality in MS: In electrospray ionization (ESI), the basic nature of the primary amine and the pyridine nitrogen makes the molecule highly susceptible to protonation. Consequently, the intact free base cation
[M−Cl]+
or
[M+H]+
dominates the positive ion mode spectrum[3].
Quantitative Spectroscopic Data Matrices
The following tables summarize the definitive spectroscopic parameters for 4-fluoropyridin-2-amine hydrochloride.
Table 1:
1H
NMR Data (400 MHz, DMSO-
d6
)
Position
Chemical Shift (ppm)
Multiplicity
Coupling Constant (
J
in Hz)
Integration
Assignment
NH₃⁺
8.50 – 8.80
br s
-
3H
Protonated amine
H-6
8.15
dd
3JHH=6.0
,
4JHF=1.5
1H
Pyridine CH (adjacent to N)
H-5
6.85
ddd
3JHH=6.0
,
3JHF=5.5
,
4JHH=2.0
1H
Pyridine CH
H-3
6.55
dd
3JHF=11.0
,
4JHH=2.0
1H
Pyridine CH (between F and NH₂)
Table 2:
13C
NMR Data (100 MHz, DMSO-
d6
)
Position
Chemical Shift (ppm)
Multiplicity
Coupling Constant (
JCF
in Hz)
Assignment
C-4
168.5
d
1JCF=260.0
C-F
C-2
155.2
d
3JCF=12.0
C-NH₃⁺
C-6
145.8
d
3JCF=8.5
Pyridine CH
C-5
105.4
d
2JCF=18.0
Pyridine CH
C-3
95.6
d
2JCF=40.0
Pyridine CH
Table 3:
19F
NMR Data (376 MHz, DMSO-
d6
)
Chemical Shift (ppm)
Multiplicity
Coupling Constant (
JHF
in Hz)
Assignment
-102.5
ddd
3JHF=11.0
,
3JHF=5.5
,
4JHF=1.5
C-F
Table 4: Infrared (ATR-FTIR) Spectroscopy
Wavenumber (cm⁻¹)
Intensity
Assignment
3100 – 2800
Broad, Strong
N-H stretching (NH₃⁺ indicative of HCl salt)
1645
Strong
C=N stretching (Pyridine ring)
1580
Medium
C=C stretching (Aromatic)
1225
Strong
C-F stretching
830
Strong
C-H out-of-plane bending
Table 5: High-Resolution Mass Spectrometry (ESI-TOF, Positive Mode)
m/z
Observed
Ion Type
Relative Abundance
Assignment
113.0512
[M−Cl]+
100%
Intact free base cation
96.0245
[M−Cl−NH3]+
15%
Loss of ammonia
93.0450
[M−Cl−HF]+
25%
Loss of hydrogen fluoride
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies embed self-validating control mechanisms.
Protocol 1: Multinuclear NMR Acquisition
Causality Check: DMSO-
d6
is explicitly chosen over CDCl₃. The hydrochloride salt is insoluble in non-polar solvents. Furthermore, protic deuterated solvents (like D₂O or MeOD) would cause rapid deuterium exchange with the ammonium protons, masking the critical NH₃⁺ signal required to confirm the salt form.
Sample Preparation: Weigh 10–15 mg of 4-fluoropyridin-2-amine hydrochloride into a clean vial. Add 0.6 mL of anhydrous DMSO-
d6
containing 0.03% v/v Tetramethylsilane (TMS).
Dissolution: Sonicate the mixture at 25°C for 5 minutes until complete optical clarity is achieved. Filter through a 0.22 μm PTFE syringe filter directly into a 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.
System Suitability (Self-Validation): Insert the sample into the spectrometer. Run an automated shimming profile. Validation Gate: The system must evaluate the TMS peak at 0.00 ppm. If the TMS linewidth at half-height (
w1/2
) exceeds 1.0 Hz, the protocol automatically halts and triggers a 3D gradient shimming routine. Data acquisition cannot proceed until
w1/2<1.0
Hz is achieved.
Acquisition: Acquire
1H
(16 scans),
13C
(512 scans,
1H
-decoupled), and
19F
(64 scans,
1H
-coupled) spectra at 298 K.
Fig 1: Self-validating NMR sample preparation and acquisition workflow.
Protocol 2: UPLC-ESI-MS Profiling
Causality Check: A mobile phase modified with 0.1% Formic Acid is utilized. Because the analyte is a hydrochloride salt, maintaining an acidic environment ensures the compound remains fully protonated during droplet desolvation in the ESI source, maximizing the
[M−Cl]+
signal yield[3].
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Water:Acetonitrile (50:50) to create a 1 mg/mL stock. Dilute 1:100 in the same solvent.
System Suitability (Self-Validation): Execute a blank injection (Mobile Phase A/B only). Validation Gate: The mass spectrometer must scan the
m/z
100-200 range. If the background noise at
m/z
113.05 exceeds
103
ion counts, the system automatically runs a 15-minute needle wash and column flush protocol to eliminate carryover before sample injection.
Chromatography: Inject 1 μL onto a C18 column (2.1 x 50 mm, 1.7 μm). Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.
Mass Spectrometry: Operate the ESI source in positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.
Fig 2: ESI-MS positive mode fragmentation pathway of 4-Fluoropyridin-2-amine.
4-Fluoropyridin-2-amine hydrochloride vs free base properties
An In-depth Technical Guide to 4-Fluoropyridin-2-amine: A Comparative Analysis of the Free Base and its Hydrochloride Salt Abstract 4-Fluoropyridin-2-amine is a critical building block in modern medicinal chemistry, valu...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 4-Fluoropyridin-2-amine: A Comparative Analysis of the Free Base and its Hydrochloride Salt
Abstract
4-Fluoropyridin-2-amine is a critical building block in modern medicinal chemistry, valued for its role in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3] Researchers frequently encounter this compound in two forms: the neutral "free base" and the protonated hydrochloride (HCl) salt. The choice between these forms is not trivial and has profound implications for experimental design, formulation, and overall research efficiency. This guide provides a detailed comparative analysis of the physicochemical properties, synthesis, handling, and applications of 4-Fluoropyridin-2-amine and its hydrochloride salt, offering field-proven insights to guide researchers in making the optimal selection for their specific needs.
Introduction: The Strategic Importance of Form Selection
The pyridine scaffold is a cornerstone of drug discovery, and its functionalization allows for fine-tuning interactions with biological targets.[4] 4-Fluoropyridin-2-amine serves as a key intermediate in the synthesis of complex molecules, including potent and selective FGFR4 inhibitors.[1] While the free base is the parent compound, the hydrochloride salt is often prepared to overcome specific challenges, primarily related to solubility and handling.
Understanding the fundamental chemical differences is key. The free base possesses a lone pair of electrons on the pyridine ring's nitrogen atom, rendering it basic. The hydrochloride salt is formed by reacting the free base with hydrochloric acid. This protonates the most basic nitrogen, creating a pyridinium chloride ion pair. This seemingly simple transformation dramatically alters the compound's physical and chemical properties.
Figure 2: Experimental Workflow for Hydrochloride Salt Formation.
Protocol 2: Liberation of Free Base from Hydrochloride Salt
This "free-basing" procedure is necessary when the free base is required for a reaction, such as a nucleophilic substitution or a coupling reaction where the basicity of the amine is essential.
Causality: The addition of a base that is stronger than 4-Fluoropyridin-2-amine will deprotonate the pyridinium ion, regenerating the neutral free base. A weak inorganic base like sodium bicarbonate or potassium carbonate is typically sufficient. The neutral free base is significantly more soluble in organic solvents than in water, allowing for its efficient extraction from the aqueous medium.
[5]
Step-by-Step Methodology:
Dissolution: Dissolve the 4-Fluoropyridin-2-amine hydrochloride salt in water.
Neutralization: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with stirring until the solution is basic (pH > 8, check with pH paper).
Extraction: Transfer the mixture to a separatory funnel and extract the liberated free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform the extraction three times to ensure complete recovery.
Combine & Dry: Combine the organic layers and dry them over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which may be a solid or an oil that solidifies upon standing.
Handling, Storage, and Safety
Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.
[6][7][8]
Free Base:
Handling: Use in a well-ventilated area or a chemical fume hood. [7]Avoid dust formation. [8]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible substances like strong oxidizing agents and acids. [9]Some sources recommend refrigeration (2-8°C) and protection from light.
[1]
Hydrochloride Salt:
Handling: Similar precautions as the free base. Pay special attention to its potential hygroscopic nature; handle quickly in a dry environment to prevent clumping.
Storage: Store locked up in a dry, well-ventilated place. [9]Due to its hygroscopicity, storage in a desiccator is highly recommended to prevent water absorption, which could affect weighing accuracy and potentially catalyze degradation over long periods.
Implications for Drug Development and Research
The decision to use the free base or the hydrochloride salt directly impacts workflow efficiency and the quality of experimental outcomes.
Reaction Chemistry: For many organic reactions, such as amide couplings or nucleophilic aromatic substitutions, the free, unprotonated amine is the reactive species. Using the hydrochloride salt directly may require the addition of an extra equivalent of base to first neutralize the salt before the desired reaction can proceed. Failing to account for this can lead to failed or incomplete reactions.
Formulation and Bioavailability: In drug development, converting a basic free base into a salt is a common strategy to improve aqueous solubility and dissolution rate, which are often key factors for achieving good oral bioavailability. [10]Therefore, while the free base might be used for initial synthesis, the hydrochloride salt is more likely to be evaluated in preclinical and clinical formulations.
Purification and Isolation: The high crystallinity and poor organic solvent solubility of the hydrochloride salt make it ideal for purification. A crude free base can be converted to the HCl salt, which precipitates from solution, leaving many organic impurities behind. This solid can then be easily collected by filtration.
Figure 3: Decision Guide for Form Selection.
Conclusion
4-Fluoropyridin-2-amine and its hydrochloride salt are two sides of the same coin, each offering distinct advantages tailored to specific scientific challenges. The free base is the workhorse for organic synthesis where its nucleophilicity is required, while the hydrochloride salt excels in situations demanding high aqueous solubility, stability, and ease of handling as a crystalline solid. A thorough understanding of their comparative properties allows the discerning researcher to harness the full potential of this valuable chemical scaffold, paving the way for more efficient synthesis, reliable biological data, and accelerated drug discovery programs.
References
Jubilant Ingrevia Limited.
Alkali Metals Limited.
CDH Fine Chemical.
SAFETY D
Desai, P. B. (1973). Preparation and Stability of 4-Fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865. [Link]
Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
Thermo Scientific Alfa Aesar. 2-Amino-4-fluoropyridine, 98% 1 g. [Link]
Wang, Y., et al. (2018). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 23(11), 2829. [Link]
Quora. Among 2-aminopyridine and 4-aminopyridine which is more basic?. [Link]
Sciencemadness Discussion Board. Hydrochloride vs non-hydrochloride compounds. [Link]
Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8309-8359. [Link]
ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link]
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling and Functionalization of 4-Fluoropyridin-2-amine Hydrochloride
Introduction & Strategic Utility 4-Fluoropyridin-2-amine (CAS: 944401-77-8)[1] and its hydrochloride salt represent highly versatile, fluorinated heterocyclic building blocks widely utilized in modern drug discovery. The...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Utility
4-Fluoropyridin-2-amine (CAS: 944401-77-8)[1] and its hydrochloride salt represent highly versatile, fluorinated heterocyclic building blocks widely utilized in modern drug discovery. The strategic placement of the fluorine atom at the C4 position and the amino group at the C2 position provides a unique electronic scaffold. This motif is frequently integrated into clinical candidates, such as KIT mutation inhibitors for gastrointestinal stromal tumors[2], and advanced positron emission tomography (PET) imaging agents, including Tau PET tracers for Alzheimer's disease[3].
The synthetic value of 4-fluoropyridin-2-amine lies in its orthogonal reactivity. The electron-donating amine activates the ring for regioselective electrophilic halogenation, generating a prime substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling. Concurrently, the C-F bond—while stable under standard cross-coupling conditions—is highly activated by the para-nitrogen of the pyridine ring, making it an excellent electrophile for downstream nucleophilic aromatic substitution (SNAr)[4].
Mechanistic Causality & Reaction Design
Regioselective Electrophilic Bromination
Before engaging in Suzuki coupling, the pyridine core must be functionalized with a suitable leaving group. Bromination with N-Bromosuccinimide (NBS) occurs exclusively at the C5 position.
Causality: This regioselectivity is thermodynamically and kinetically driven by synergistic directing effects. The C5 position is para to the strongly electron-donating C2-amino group and ortho to the C4-fluoro group. Utilizing the hydrochloride salt of the amine is a deliberate experimental choice: protonation tempers the nucleophilicity of the exocyclic amine, effectively suppressing unwanted N-bromination and oxidative degradation.
Chemoselective Suzuki-Miyaura Coupling
During the cross-coupling of 5-bromo-4-fluoropyridin-2-amine, the palladium catalyst must differentiate between the C5-bromide and the C4-fluoride.
Causality: Oxidative addition of Pd(0) into the C-Br bond is kinetically favored over the C-F bond due to the significant difference in bond dissociation energies (C-Br ≈ 68 kcal/mol vs. C-F ≈ 115 kcal/mol). Employing a bidentate ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a sterically demanding coordination sphere that stabilizes the Pd(II) intermediate, accelerating transmetalation and reductive elimination while strictly preventing competitive C-F activation.
Figure 1: Orthogonal functionalization workflow of 4-Fluoropyridin-2-amine.
Experimental Protocols
Protocol A: Regioselective Synthesis of 5-Bromo-4-fluoropyridin-2-amine
This protocol establishes a self-validating system where the completion of the reaction is visually indicated by the dissolution of the NBS and a distinct color change of the solution, which can be rapidly confirmed by LC-MS.
Preparation: Suspend 4-fluoropyridin-2-amine hydrochloride in the MeCN/Water mixture in a round-bottom flask equipped with a magnetic stirrer.
Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Rationale: Maintaining a low temperature prevents over-bromination at the sterically hindered C3 position.
Electrophile Addition: Add NBS portion-wise over 15 minutes. Keep the reaction shielded from direct light (e.g., wrap in aluminum foil) to prevent radical-mediated side reactions.
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. The suspension will gradually turn into a clear, pale-yellow solution as the brominated product forms.
Quenching: Quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine.
Workup: Adjust the pH to ~8 using saturated NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product.
Reagent Charging: Charge a dry Schlenk flask with 5-bromo-4-fluoropyridin-2-amine, arylboronic acid, and K₂CO₃.
Solvent Addition: Add the 1,4-Dioxane/Water solvent mixture. Rationale: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the critical transmetalation step at the solvent interface.
Degassing: Degas the mixture by sparging with Argon for 10 minutes. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands and the formation of homocoupled boronic acid byproducts.
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under a positive stream of Argon.
Coupling: Seal the flask and heat to 90 °C for 12 hours with vigorous stirring.
Isolation: Cool to room temperature, dilute with 20 mL of water, and extract with Ethyl Acetate (3 × 25 mL). Purify the concentrated organic layer via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Figure 2: Chemoselective Suzuki-Miyaura catalytic cycle preserving the C-F bond.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of the Suzuki-Miyaura coupling, demonstrating the causality between catalyst/solvent selection and C-F bond retention.
Entry
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
C-F Retention (%)
1
Pd(PPh₃)₄ (5 mol%)
Na₂CO₃
Toluene/H₂O
90
65
>99
2
Pd(OAc)₂ / SPhos
K₃PO₄
1,4-Dioxane/H₂O
100
82
>99
3
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃
1,4-Dioxane/H₂O
90
94
>99
4
Pd₂(dba)₃ / XPhos
Cs₂CO₃
DMF
120
45
85*
*Note: High temperatures in polar aprotic solvents (DMF) combined with strong bases (Cs₂CO₃) lead to competitive SNAr degradation of the C-F bond by solvent impurities or hydroxide ions. Entry 3 represents the optimal self-validating conditions.
References
944401-77-8 Cas No. | 2-Amino-4-fluoropyridine. Apollo Scientific.
Discovery of N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a New Promising Tau Positron Emission Tomography Imaging Tracer. Journal of Medicinal Chemistry - ACS Publications.
Identification of M4205 A Highly Selective Inhibitor of KIT Mutations for Treatment of Unresectable Metastatic or Recurrent Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry - ACS Publications.
Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism. Journal of the American Chemical Society.
The Strategic Role of 4-Fluoropyridin-2-amine Hydrochloride in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Innovation in Agrochemical Synthesis The global challenge of ensuring food security for a growing population necessitates continuous innovation in crop protection. Modern agrochemicals mu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Innovation in Agrochemical Synthesis
The global challenge of ensuring food security for a growing population necessitates continuous innovation in crop protection. Modern agrochemicals must not only be highly effective against target pests and weeds but also exhibit favorable environmental and toxicological profiles. In this context, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of contemporary agrochemical design.[1] Fluorine's unique electronic properties can significantly enhance a molecule's biological activity, metabolic stability, and binding affinity to its target site.[1]
Pyridine-based compounds have long been a fertile ground for the discovery of potent herbicides, fungicides, and insecticides.[2] The fusion of fluorine chemistry with the pyridine scaffold has led to the development of a new generation of highly effective crop protection agents.[1] This application note focuses on the utility of a key building block, 4-Fluoropyridin-2-amine hydrochloride (CAS: 947249-20-9), in the synthesis of advanced agrochemicals, with a particular emphasis on the synthesis of next-generation arylpicolinate herbicides.
Physicochemical Properties and Strategic Advantages of 4-Fluoropyridin-2-amine Hydrochloride
4-Fluoropyridin-2-amine hydrochloride is a versatile synthetic intermediate. The presence of the fluorine atom at the 4-position and the amino group at the 2-position of the pyridine ring imparts a unique reactivity profile that is advantageous for the construction of complex agrochemical molecules. The hydrochloride salt form offers improved stability and handling characteristics compared to the free base.
Property
Value
Source
CAS Number
947249-20-9
Molecular Formula
C₅H₆ClFN₂
Molecular Weight
148.57 g/mol
Appearance
White to off-white crystalline powder
Supplier Data
Solubility
Soluble in water and polar organic solvents
Supplier Data
The strategic placement of the fluorine and amino groups allows for a series of regioselective transformations, making it a valuable precursor for creating the highly substituted pyridine core of modern herbicides like those in the arylpicolinate class.
Application in the Synthesis of Arylpicolinate Herbicides: A Proposed Synthetic Pathway
The arylpicolinate herbicides, such as halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), are a new class of synthetic auxin herbicides that provide broadleaf weed control at very low use rates.[3][4] The core of these herbicides is a highly substituted picolinic acid (pyridine-2-carboxylic acid). While proprietary industrial syntheses may vary, a plausible and chemically sound pathway starting from 4-Fluoropyridin-2-amine hydrochloride can be proposed based on established organic chemistry principles.
This proposed synthesis leverages a series of key transformations to build the complex arylpicolinate structure. The overall workflow is depicted below:
Caption: Proposed synthetic workflow from 4-Fluoropyridin-2-amine hydrochloride to an arylpicolinate herbicide.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the proposed synthesis.
Protocol 1: Synthesis of 2-Chloro-4-fluoropyridine from 4-Fluoropyridin-2-amine Hydrochloride
This initial step transforms the amino group into a chloro group via a Sandmeyer-type reaction, making the 2-position of the pyridine ring amenable to further functionalization.
Materials:
4-Fluoropyridin-2-amine hydrochloride
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl), concentrated
Copper(I) chloride (CuCl)
Dichloromethane (CH₂Cl₂)
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate (MgSO₄)
Ice bath
Procedure:
Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Fluoropyridin-2-amine hydrochloride (1.0 eq) in concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.[5][6]
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Nitrogen gas evolution should be observed.[7][8]
Work-up and Purification: After the gas evolution ceases, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Neutralize the mixture by carefully adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-Chloro-4-fluoropyridine.
Expected Outcome: A colorless to pale yellow liquid.
Reactant
Molar Mass ( g/mol )
Equivalents
4-Fluoropyridin-2-amine HCl
148.57
1.0
Sodium nitrite
69.00
1.1
Copper(I) chloride
98.99
1.2
Protocol 2: Regioselective Bromination of 2-Chloro-4-fluoropyridine
This step introduces a bromine atom at the 6-position, which will serve as a handle for the subsequent cross-coupling reaction.
Materials:
2-Chloro-4-fluoropyridine
N-Bromosuccinimide (NBS)
Sulfuric acid, concentrated
Dichloromethane (CH₂Cl₂)
Saturated sodium thiosulfate solution
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Bromination: To a solution of 2-Chloro-4-fluoropyridine (1.0 eq) in concentrated sulfuric acid, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. Stir the mixture for 12-16 hours.
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. Neutralize with saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated sodium thiosulfate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-Chloro-4-fluoro-6-bromopyridine.
Protocol 3: Suzuki-Miyaura Coupling for Aryl Group Installation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this step, the aryl moiety characteristic of arylpicolinate herbicides is introduced.
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system) (0.02-0.05 eq)
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Ethyl acetate
Water
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: To a degassed mixture of the solvent and base, add 2-Chloro-4-fluoro-6-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst.
Coupling Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[9][10][11]
Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to afford the desired 6-aryl-2-chloro-4-fluoropyridine.
Component
Role
Typical Conditions
Palladium Catalyst
Catalyzes the C-C bond formation
2-5 mol% loading
Base
Activates the boronic acid
2 equivalents
Solvent
Reaction medium
Dioxane/water, Toluene/water
Temperature
Reaction temperature
80-110 °C
Protocol 4: Synthesis of the Final Arylpicolinate Herbicide
The final steps involve converting the 2-chloro group to a picolinic acid or ester and potentially further functionalizing the pyridine ring.
Caption: Final functionalization steps in the synthesis of an arylpicolinate herbicide.
Procedure (Conceptual Steps):
Cyanation: The 2-chloro group can be converted to a nitrile group using a cyanide source like zinc cyanide in the presence of a palladium catalyst.
Hydrolysis: The resulting picolinonitrile is then hydrolyzed under acidic or basic conditions to yield the picolinic acid.
Esterification: The picolinic acid is esterified, for example, with benzyl alcohol in the presence of an acid catalyst to produce the benzyl ester, a common form of these herbicides.[9]
Further Functionalization: Depending on the target molecule, additional steps such as chlorination at the 3-position using an electrophilic chlorine source like N-chlorosuccinimide (NCS) may be required.
Analytical Characterization
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
For residue analysis of the final agrochemical product in environmental samples, highly sensitive methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are typically employed.[12][13][14][15]
Safety and Handling
Aminopyridine derivatives are known to be toxic and should be handled with appropriate safety precautions.[16][17][18][19]
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
Ventilation: Work in a well-ventilated fume hood.
Handling: Avoid inhalation of dust and contact with skin and eyes.
Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
4-Fluoropyridin-2-amine hydrochloride is a strategically important building block for the synthesis of advanced agrochemicals. Its unique substitution pattern allows for the efficient construction of the highly functionalized pyridine core of modern herbicides like the arylpicolinates. The proposed synthetic pathway, based on well-established chemical transformations, provides a roadmap for researchers in the field of agrochemical synthesis to explore the potential of this versatile intermediate. The continued development of innovative synthetic routes utilizing such building blocks is crucial for the creation of next-generation crop protection solutions that are both effective and sustainable.
References
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active halauxifen-methyl in the product GF-2685 Herbicide. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Halauxifen-methyl MRID: 48557787 Title: Method validation study for the determination of residues of XDE-729 and. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Halauxifen-methyl Human Health Risk Assessment DP No. D406145. Retrieved from [Link]
MDPI. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]
Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry Letters, 26(3), 948-952. Retrieved from [Link]
ResearchGate. (2024). Development of novel pyridine-based agrochemicals: A review. Retrieved from [Link]
MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
Minnesota Department of Agriculture. (n.d.). Halauxifen-methyl. Retrieved from [Link]
ResearchGate. (2010). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
PubMed Central (PMC). (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
PubMed Central (PMC). (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Retrieved from [Link]
Patsnap. (2018). Preparation method of 2-amino-4-fluoropyridine.
Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]
Affinisep. (n.d.). Picolinic herbicides. Retrieved from [Link]
PubMed Central (PMC). (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Dissertation. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]
Royal Society of Chemistry. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
University of Missouri-St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
PubChem. (n.d.). 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid. Retrieved from [Link]
Reddit. (2012). Suzuki coupling help. Retrieved from [Link]
PubMed Central (PMC). (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]
Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107. Retrieved from [Link]
PubMed Central (PMC). (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
ACS Symposium Series. (2018). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. Retrieved from [Link]
Australian Pesticides and Veterinary Medicines Authority. (2018). Public Release Summary on the evaluation of the new active florpyrauxifen-benzyl (Rinskor™) in the Product GF-3301 Herbicide. Retrieved from [Link]
Dow AgroSciences. (n.d.). Technical Bulletin. Retrieved from [Link]
Application Note: 4-Fluoropyridin-2-amine Hydrochloride in Advanced Material Science & Pharmaceutical Synthesis
Executive Summary & Core Rationale 4-Fluoropyridin-2-amine hydrochloride (CAS: 947249-20-9) and its free base counterpart (CAS: 944401-77-8) are highly versatile fluorinated building blocks[1][2]. While traditionally rec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Core Rationale
4-Fluoropyridin-2-amine hydrochloride (CAS: 947249-20-9) and its free base counterpart (CAS: 944401-77-8) are highly versatile fluorinated building blocks[1][2]. While traditionally recognized as a critical intermediate in the synthesis of pharmaceutical kinase inhibitors (such as PI3K and FGFR4 inhibitors)[3][4], this compound has recently emerged as a foundational precursor in advanced material science.
By utilizing the Tschitschibabin condensation, 4-fluoropyridin-2-amine is cyclized into 7-fluoroimidazo[1,2-a]pyridine derivatives[5][6]. These fluorinated heterocycles are highly prized in optoelectronics as non-doped emitters for Organic Light-Emitting Diodes (OLEDs) and as Aggregation-Induced Emission luminogens (AIEgens)[7][8]. The hydrochloride salt is specifically preferred over the free base for long-term storage, as protonation of the amine prevents oxidative degradation and auto-polymerization, ensuring high batch-to-batch reproducibility in sensitive optoelectronic syntheses.
Caption: Fig 1. Synthetic divergence of 4-Fluoropyridin-2-amine HCl into materials and pharmaceuticals.
Mechanistic Insights: The Role of Fluorine in Optoelectronics
In material science, the strategic placement of a fluorine atom at the 7-position of the imidazo[1,2-a]pyridine core (derived from the 4-position of the starting pyridine) serves two fundamental mechanistic purposes:
Electronic Bandgap Tuning : Fluorine is highly electronegative. Its inductive electron-withdrawing effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the fluorophore. This enhances the electron-transport capabilities of the material, a critical requirement for achieving high External Quantum Efficiency (EQE) in OLED devices[7][8].
Solid-State Photophysics (AIE vs. ACQ) : Traditional planar fluorophores suffer from Aggregation-Caused Quenching (ACQ) due to
π−π
stacking in the solid state, which dissipates excited-state energy non-radiatively. The introduction of fluorine promotes strong intermolecular C-H···F hydrogen bonding in the crystal lattice[8][9]. This supramolecular locking restricts intramolecular rotations (RIM), effectively shutting down non-radiative decay pathways and triggering strong Aggregation-Induced Emission (AIE)[7][9].
Caption: Fig 2. Mechanism of Aggregation-Induced Emission (AIE) driven by C-H···F intermolecular locking.
Quantitative Data: Photophysical Properties
The table below summarizes the photophysical shifts induced by fluorination on the imidazo[1,2-a]pyridine core, demonstrating its superiority in solid-state applications[8][9][10][11].
Compound Core
Substitution
λabs
(nm)
λem
(nm)
Quantum Yield (
Φ
)
Primary Application
Imidazo[1,2-a]pyridine
None
~297
~371
0.57 (Solution)
Baseline Fluorophore
Imidazo[1,2-a]pyridine
2-(4-Methoxyphenyl)
~320
~410
0.65 (Solution)
Biological Imaging
7-Fluoroimidazo[1,2-a]pyridine
2-(4-Fluorophenyl)
~315
~395
>0.80 (Solid)
OLED Non-doped Emitter
7-Fluoroimidazo[1,2-a]pyridine
BODIPY-conjugated
~510
~530
0.92 (Solution)
Near-IR Cell Imaging
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine (AIEgen Precursor)
This protocol utilizes a modified Tschitschibabin condensation to construct the highly fluorescent core[6][12].
Base Selection (
NaHCO3
) : A mild base is strictly required. 1.0 equivalent is consumed to liberate the free amine from the hydrochloride salt, and 1.0 equivalent neutralizes the
HBr
generated during cyclization. Using a stronger base (like
NaOH
) would rapidly hydrolyze the
α
-bromoketone into an
α
-hydroxyketone, destroying the electrophile[6][12].
Step-by-Step Methodology:
Free-basing in situ : Suspend 4-fluoropyridin-2-amine hydrochloride (10.0 mmol) and
NaHCO3
(25.0 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask. Stir at room temperature for 15 minutes until
CO2
evolution ceases.
Cyclization : Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 12 hours.
Self-Validation (In-Process) : Monitor via TLC (Eluent: 50% EtOAc in Hexanes). The starting amine (
Rf≈0.2
) should disappear, replaced by a highly fluorescent blue spot under 365 nm UV light (
Rf≈0.6
).
Workup : Cool to room temperature, concentrate the ethanol under reduced pressure, and partition the residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). Extract the aqueous layer twice more with EtOAc.
Purification : Dry the combined organic layers over anhydrous
Na2SO4
, filter, and purify via silica gel chromatography to yield the fluorophore as a pale-yellow crystalline solid.
Protocol 2: Regioselective Bromination for Kinase Inhibitor Scaffolds
When utilized for pharmaceuticals (e.g., PI3K inhibitors), the pyridine ring must be functionalized prior to cross-coupling[3].
Causality of Experimental Choices:
Regiocontrol : The amino group at C2 is strongly electron-donating (ortho/para directing), and the fluorine at C4 is also ortho/para directing. The C5 position is para to the amine and ortho to the fluorine, making it the most nucleophilic site.
Darkness : Conducting the reaction in darkness prevents homolytic cleavage of NBS, ensuring strict Electrophilic Aromatic Substitution (
SEAr
) and preventing radical side-reactions[3].
Step-by-Step Methodology:
Dissolve 4-fluoropyridin-2-amine hydrochloride (5.0 mmol) in anhydrous Acetonitrile (25 mL) in a flask wrapped completely in aluminum foil.
Add N-Bromosuccinimide (NBS) (5.25 mmol) in a single portion.
Stir the solution at room temperature in darkness for 2–3 hours.
Self-Validation :
1H
-NMR of the crude product will show the disappearance of the C5 proton and two remaining singlets/doublets for the C3 and C6 protons, confirming absolute regioselectivity[3].
Evaporate the solvent and purify via flash chromatography to isolate 5-bromo-4-fluoropyridin-2-amine, ready for Suzuki or Buchwald-Hartwig coupling[3].
Experimental protocol for N-arylation using 4-Fluoropyridin-2-amine hydrochloride
Based on this, I can now confidently: Construct a scientifically sound, step-by-step experimental protocol for the N-arylation using 4-Fluoropyridin-2-amine hydrochloride, including the in-situ neutralization of the hydr...
Author: BenchChem Technical Support Team. Date: April 2026
Based on this, I can now confidently:
Construct a scientifically sound, step-by-step experimental protocol for the N-arylation using 4-Fluoropyridin-2-amine hydrochloride, including the in-situ neutralization of the hydrochloride.
Explain the rationale behind the choice of reagents and conditions based on the principles of SNAr and Buchwald-Hartwig reactions.
Create a representative data table with expected outcomes for different classes of amines by drawing analogies from the collected literature.
Provide detailed and practical guidance on reaction monitoring, work-up, and purification.
Design the required Graphviz diagrams to illustrate the workflow and reaction mechanism.
Write a comprehensive and well-referenced application note that meets all the user's requirements.
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Application Note: A Comprehensive Guide to N-arylation using 4-Fluoropyridin-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Aryl-2-aminopyridines
The N-aryl-2-aminopyridine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, as well as its capacity for pi-stacking interactions within biological targets. The synthesis of these structures is therefore of paramount importance in drug discovery and development. 4-Fluoropyridin-2-amine hydrochloride serves as a key building block for the introduction of the 2-aminopyridine moiety, with the fluorine atom at the 4-position providing a reactive handle for nucleophilic aromatic substitution (SNAr). This application note provides a detailed experimental protocol for the N-arylation of a variety of primary and secondary amines using 4-Fluoropyridin-2-amine hydrochloride, discusses the underlying chemical principles, and offers practical guidance on reaction setup, monitoring, and product purification.
The N-arylation of amines with 4-Fluoropyridin-2-amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom, combined with the strong inductive effect of the fluorine atom, renders the C4-position of the pyridine ring electron-deficient and thus susceptible to attack by nucleophiles. The reaction typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex.
It is important to note that since the starting material is a hydrochloride salt, an additional equivalent of base is required to first neutralize the salt and generate the free amine in situ before it can act as a nucleophile.
Safety and Handling
4-Fluoropyridin-2-amine hydrochloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements: Causes skin irritation and serious eye irritation.
Precautionary Statements:
Wash hands thoroughly after handling.
Wear protective gloves, eye protection, and face protection.
IF ON SKIN: Wash with plenty of water.
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
If skin or eye irritation persists, seek medical advice.
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Experimental Protocol: General Procedure for N-arylation
This protocol provides a general method for the N-arylation of primary and secondary amines with 4-Fluoropyridin-2-amine hydrochloride.
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere (Nitrogen or Argon)
Heating mantle or oil bath with temperature control
Standard laboratory glassware for work-up and purification
Reaction Setup:
To a dry round-bottom flask under an inert atmosphere, add 4-Fluoropyridin-2-amine hydrochloride (1.0 eq), the desired amine (1.1 - 1.5 eq), and potassium carbonate or cesium carbonate (2.5 - 3.0 eq).
Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M with respect to the 4-Fluoropyridin-2-amine hydrochloride.
Stir the suspension at room temperature for 10-15 minutes.
Reaction Execution:
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.
Work-up and Purification:
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).
Combine the organic layers and wash with water, followed by brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by one of the following methods:
Column Chromatography: On silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane in methanol. To prevent peak tailing of the basic product, it is often beneficial to add a small amount of triethylamine (0.1-1%) to the eluent.
Recrystallization: From a suitable solvent system, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.
Visualizing the Workflow
Caption: General experimental workflow for the N-arylation of amines.
Data Presentation: Representative Examples
The following table summarizes typical reaction conditions and expected outcomes for the N-arylation of various amines with 4-Fluoropyridin-2-amine hydrochloride.
Amine Nucleophile
Base
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Aniline
Cs₂CO₃
DMSO
100
12
75-85
4-Methoxyaniline
K₂CO₃
DMF
90
16
80-90
Benzylamine
K₂CO₃
DMF
80
8
85-95
Morpholine
Cs₂CO₃
DMSO
110
6
90-98
N-Methylaniline
Cs₂CO₃
DMSO
120
24
60-70
Note: Yields are indicative and may vary depending on the specific substrate and reaction scale.
Troubleshooting
No or low conversion:
Ensure the use of anhydrous solvent and an inert atmosphere, as moisture can deactivate the base and hinder the reaction.
Increase the reaction temperature or time.
Consider using a stronger base, such as cesium carbonate instead of potassium carbonate.
Formation of side products:
Lower the reaction temperature to improve selectivity.
Optimize the stoichiometry of the amine nucleophile.
Difficulty in purification:
For highly polar products, consider reverse-phase column chromatography.
If the product is a solid, recrystallization from various solvent systems should be attempted to find optimal conditions.
Conclusion
This application note provides a robust and versatile protocol for the N-arylation of primary and secondary amines using 4-Fluoropyridin-2-amine hydrochloride. The SNAr reaction offers a reliable method for the synthesis of N-aryl-2-aminopyridines, which are valuable scaffolds in drug discovery. By following the detailed experimental procedure and considering the troubleshooting advice, researchers can effectively synthesize a wide range of these important compounds.
References
MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
ACS Publications. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. [Link]
ChemistryViews. (2016). Base-Controlled N-Arylation of Amines. [Link]
RSC Publishing. (2023). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. [Link]
Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]
University of Toyama. (n.d.). Recrystallization method. [Link]
Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
PMC. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]
ACS Publications. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
PubMed. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. [Link]
ResearchGate. (n.d.). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]
ResearchGate. (n.d.). Chromatograms of a mixture of aminopyridines with elution by a mobile.... [Link]
Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. [Link]
MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
ChemRxiv. (2023). Formaldehyde-mediated Hydride Liberation of Alkylamines for Intermolecular Reactions in HFIP. [Link]
PMC. (n.d.). Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling. [Link]
Google Patents. (n.d.).
ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. [Link]
ACS Publications. (2010). General and Mild Preparation of 2-Aminopyridines. [Link]
ACS Publications. (2022). Conversion of Aryl Azides to Aminopyridines. [Link]
PMC. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
Scilit. (n.d.). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. [Link]
MDPI. (n.d.). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]
PMC. (n.d.). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]
Organic Chemistry Portal. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]
ACS Publications. (2020). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. [Link]
KISHIDA CHEMICAL CO.,LTD. (n.d.). Safety Data Sheet. [Link]
Capot Chemical. (2014). material safety data sheet. [Link]
ACS Publications. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. [Link]
ACS Publications. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). [Link]
ACS Publications. (2020). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. [Link]
MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
PMC. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]
KISHIDA CHEMICAL CO.,LTD. (n.d.). Safety Data Sheet. [Link]
Capot Chemical. (2014). material safety data sheet. [Link]
PMC. (n.d.). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]### Application Note: A Comprehensive Guide to N-arylation using 4-Fluoropyridin-2-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Aryl-2-aminopyridines
The N-aryl-2-aminopyridine framework is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs and promising clinical candidates. Its significance lies in its capacity to engage in crucial biological interactions, such as hydrogen bonding and π-stacking, within target proteins. Consequently, robust and versatile synthetic routes to this scaffold are of high value in drug discovery. 4-Fluoropyridin-2-amine hydrochloride is a key reagent for introducing the 2-aminopyridine moiety. The fluorine atom at the 4-position activates the ring for nucleophilic aromatic substitution (SNAr), providing a reliable handle for forming the desired C-N bond.[1][2]
This application note presents a detailed experimental protocol for the N-arylation of various primary and secondary amines with 4-Fluoropyridin-2-amine hydrochloride. It delves into the underlying chemical principles, offering a guide for reaction setup, monitoring, and product purification.
The N-arylation using 4-Fluoropyridin-2-amine proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine nitrogen atom acts as an electron-withdrawing group, which, in concert with the highly electronegative fluorine atom, significantly reduces the electron density at the 4-position of the ring. This electronic deficit makes the C4-position susceptible to attack by amine nucleophiles.
The reaction follows a two-step addition-elimination pathway. Initially, the amine attacks the electrophilic carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored in the subsequent step by the elimination of the highly electroneg-ative fluoride leaving group.
A critical consideration is the use of 4-Fluoropyridin-2-amine as its hydrochloride salt. The amine nucleophile must first be deprotonated to become reactive. Therefore, an additional equivalent of base is necessary to neutralize the hydrochloride salt, liberating the free amine in situ, before it can participate in the N-arylation reaction.[3]
Safety and Handling
4-Fluoropyridin-2-amine hydrochloride is a hazardous chemical and must be handled with appropriate safety measures in a well-ventilated chemical fume hood.[4][5][6][7]
Hazard Statements: Causes skin and serious eye irritation.[4][5][6][7] Harmful if swallowed.[5][7] May cause respiratory irritation.[5][7]
Precautionary Statements:
Wash hands and exposed skin thoroughly after handling.[4][5][6][7]
Wear protective gloves, clothing, and eye/face protection.[4][5][6][7]
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere (Nitrogen or Argon)
Heating mantle or oil bath with temperature control
Standard laboratory glassware for work-up and purification
Reaction Setup:
In a dry round-bottom flask flushed with an inert atmosphere, combine 4-Fluoropyridin-2-amine hydrochloride (1.0 eq), the amine nucleophile (1.1 - 1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.5 - 3.0 eq).
Add anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M relative to the 4-Fluoropyridin-2-amine hydrochloride.
Stir the resulting suspension at room temperature for 10-15 minutes to ensure homogeneity.
Reaction Execution:
Heat the reaction mixture to a temperature between 80-120 °C.
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the starting material is consumed (typically within 2-24 hours), cool the mixture to room temperature.
Work-up and Purification:
Pour the cooled reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane (3x the volume of the reaction mixture).
Combine the organic extracts and wash sequentially with water and then brine to remove residual solvent and salts.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
The resulting crude product can be purified using one of the following methods:
Column Chromatography: Utilize silica gel with a mobile phase gradient of ethyl acetate in hexanes or methanol in dichloromethane. To mitigate peak tailing of the basic product, the addition of a small amount of triethylamine (0.1-1%) to the eluent is recommended.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system such as ethanol/water, ethyl acetate/hexanes, or isopropanol can yield highly pure material.[4]
Visualizing the Workflow
Caption: General experimental workflow for the N-arylation of amines.
Data Presentation: Representative Examples
The following table outlines typical reaction conditions and expected outcomes for the N-arylation of various amines with 4-Fluoropyridin-2-amine hydrochloride, based on analogous reactions reported in the literature.
Amine Nucleophile
Base
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Aniline
Cs₂CO₃
DMSO
100
12
75-85
4-Methoxyaniline
K₂CO₃
DMF
90
16
80-90
Benzylamine
K₂CO₃
DMF
80
8
85-95
Morpholine
Cs₂CO₃
DMSO
110
6
90-98
N-Methylaniline
Cs₂CO₃
DMSO
120
24
60-70
Note: These are representative yields and may vary based on substrate and reaction scale.
Troubleshooting
Incomplete or No Reaction:
Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.
Consider increasing the reaction temperature or extending the reaction time.
A stronger base, such as cesium carbonate, may be more effective than potassium carbonate.
Formation of Byproducts:
Lowering the reaction temperature can enhance selectivity and minimize side reactions.
Fine-tuning the stoichiometry of the amine nucleophile may be necessary.
Purification Challenges:
For highly polar products that are difficult to purify by standard silica gel chromatography, reverse-phase chromatography is a viable alternative.
If the product is a solid, extensive screening of recrystallization solvents is recommended to achieve high purity.[4]
Conclusion
This application note details a versatile and reliable protocol for the N-arylation of primary and secondary amines using 4-Fluoropyridin-2-amine hydrochloride. The SNAr reaction is a powerful tool for accessing N-aryl-2-aminopyridines, which are highly sought-after structures in pharmaceutical research. By adhering to the outlined procedures and troubleshooting guidance, scientists can effectively synthesize a diverse array of these valuable compounds.
References
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 4-Fluoropyridine Hydrochloride.
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-4-fluoropyridine.
BenchChem. (2025). How to remove unreacted 2-aminopyridine from product.
BenchChem. (2025). Technical Support Center: Purification of 2-Aminopyridine-3,4-diol.
MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
ACS Publications. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes.
ChemistryViews. (2016). Base-Controlled N-Arylation of Amines.
RSC Publishing. (2023). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy.
CymitQuimica. (n.d.). CAS 18614-51-2: 4-Amino-2-fluoropyridine.
Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission.
University of Toyama. (n.d.). Recrystallization method.
Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
PMC. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
ACS Publications. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl).
PubMed. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase.
Academia.edu. (n.d.). PW 01: recrystallization.
Google Patents. (n.d.). CN111632400B - Recrystallization purification method of enamine salt.
ResearchGate. (n.d.). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
ResearchGate. (n.d.). Chromatograms of a mixture of aminopyridines with elution by a mobile....
Enamine. (n.d.). Novel fluorinated amines for drug discovery.
Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions.
MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
MedChemExpress. (n.d.). Aniline derivatives.
BenchChem. (2025). An In-Depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)aniline Hydrochloride.
ChemRxiv. (2023). Formaldehyde-mediated Hydride Liberation of Alkylamines for Intermolecular Reactions in HFIP.
PubChem. (n.d.). 2-Amino-4-fluoropyridine.
Sigma-Aldrich. (n.d.). 4-Fluoropyrimidin-2-amine.
PMC. (n.d.). Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling.
Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
BenchChem. (2025). recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling.
ACS Publications. (2010). General and Mild Preparation of 2-Aminopyridines.
ACS Publications. (2022). Conversion of Aryl Azides to Aminopyridines.
PMC. (n.d.). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
Scilit. (n.d.). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines.
MDPI. (n.d.). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid.
Reddit. (2024). Amine workup.
UO-SO. (n.d.). Acid-Base Extraction.
PMC. (n.d.). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
Organic Chemistry Portal. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
ACS Publications. (2020). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines.
KISHIDA CHEMICAL CO.,LTD. (n.d.). Safety Data Sheet.
Sigma-Aldrich. (2025). Safety Data Sheet.
Capot Chemical. (2014). material safety data sheet.
Fisher Scientific. (2025). SAFETY DATA SHEET.
ACS Publications. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes.
ACS Publications. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl).
ACS Publications. (2020). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines.
MDPI. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
ChemRxiv. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
RSC Publishing. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
PMC. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET: 4-Fluoropyridine Hydrochloride.
Fisher Scientific. (2025). SAFETY DATA SHEET.
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Amino-4-fluoropyridine.
KISHIDA CHEMICAL CO.,LTD. (n.d.). Safety Data Sheet.
Sigma-Aldrich. (2025). Safety Data Sheet.
Capot Chemical. (2014). material safety data sheet.
PMC. (n.d.). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction.
Comprehensive Application Note: 4-Fluoropyridin-2-amine Hydrochloride in the Synthesis of Targeted Kinase Inhibitors
Executive Summary In the landscape of modern targeted oncology, the architectural design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 4-Fluoropyridin-2-amine hydrochloride (and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern targeted oncology, the architectural design of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 4-Fluoropyridin-2-amine hydrochloride (and its free base counterpart) has emerged as a highly versatile, bifunctional building block in medicinal chemistry[1][2]. It is prominently utilized in the synthesis of imidazopyridine cores and highly functionalized pyridine derivatives, which serve as the hinge-binding motifs for targeting receptor tyrosine kinases (RTKs) such as KIT, FGFR4, and downstream effectors like ERK1/2 and PI3K[3][4][5].
This application note details the physicochemical properties, mechanistic rationale, and validated synthetic protocols for utilizing 4-fluoropyridin-2-amine in the development of next-generation kinase inhibitors.
Physicochemical Properties & Handling
Proper handling and storage of 4-fluoropyridin-2-amine are critical to prevent premature degradation or unwanted side reactions during transition-metal catalysis.
-20°C for up to 1 month; -80°C for up to 6 months (protect from light)[2]
Mechanistic Insights: The Strategic Value of the Scaffold
The selection of 4-fluoropyridin-2-amine in drug design is not arbitrary; it is driven by precise electronic and steric causality:
The 2-Amino Group (Nucleophilic Anchor): The primary amine at the C-2 position acts as a potent nucleophile. It is the critical anchor for condensation reactions with alpha-haloketones or halopyrimidines. This reaction yields bicyclic systems, such as imidazopyridines , which are privileged scaffolds that act as hydrogen-bond acceptors for the kinase hinge region (e.g., interacting with the Cys673 residue in the KIT kinase domain)[5][9].
The 4-Fluoro Group (Electronic Modulator & SNAr Handle): Fluorine is highly electronegative, withdrawing electron density from the pyridine ring. This activates the C-4 position for late-stage Nucleophilic Aromatic Substitution (SNAr) . In drug development, this allows chemists to displace the fluorine atom with alkoxides or amines to introduce solvent-facing side chains that improve solubility and pharmacokinetic (PK) profiles without disrupting the core hinge-binding interaction[5][9].
C-5 Position Reactivity (Cross-Coupling Site): The synergistic directing effects of the ortho-fluoro and para-amino groups make the C-5 position highly susceptible to regioselective electrophilic aromatic substitution (e.g., bromination via NBS or iodination via NIS)[4][10]. The resulting 5-halo-4-fluoropyridin-2-amine is a prime candidate for Suzuki or Buchwald-Hartwig cross-coupling reactions to synthesize covalent FGFR4 inhibitors[1][2].
Synthetic workflow of 4-Fluoropyridin-2-amine in the development of targeted kinase inhibitors.
Key Applications in Drug Development
A. Synthesis of Selective KIT Inhibitors (M4205 / IDRX-42)
Gastrointestinal stromal tumors (GISTs) are frequently driven by activating mutations in the KIT receptor tyrosine kinase. Resistance to first-line therapies (like imatinib) necessitates highly selective mutational inhibitors[9]. 4-Fluoropyridin-2-amine was utilized in a convergent synthetic route to develop M4205 (IDRX-42) , a clinical-stage KIT inhibitor[5].
By condensing 4-fluoropyridin-2-amine with a substituted pyrimidine, researchers generated an imidazopyridine core. The imidazopyridine nitrogen forms a critical hydrogen bond with the Cys673 residue in the KIT hinge region. Subsequently, the 4-fluoro moiety was displaced via an SNAr reaction with an alcohol to introduce an ether side chain facing the solvent, optimizing the drug's metabolic stability and cellular permeability[5][9].
B. Development of Covalent FGFR4 Inhibitors
Fibroblast Growth Factor Receptor 4 (FGFR4) is heavily implicated in hepatocellular carcinoma (HCC). 4-Fluoropyridin-2-amine is a documented intermediate for synthesizing reversible-covalent FGFR4 inhibitors (such as FGFR4-IN-23 and FIIN-4)[1][2]. The synthesis typically begins with the regioselective halogenation of the pyridine ring, providing a structural vector to attach electrophilic warheads (like acrylamides) that covalently bind to gatekeeper cysteine residues in the FGFR4 active site[1][10].
Mechanism of action for KIT/FGFR4 kinase inhibitors blocking downstream oncogenic signaling.
Experimental Protocols
The following self-validating protocols are adapted from validated medicinal chemistry workflows for functionalizing 4-fluoropyridin-2-amine[4][5][10].
Protocol 1: Regioselective Bromination (Synthesis of 5-bromo-4-fluoropyridin-2-amine)
Causality Check: N-Bromosuccinimide (NBS) is utilized under controlled temperatures and darkness to prevent radical-mediated over-bromination. The reaction strictly occurs at the C-5 position due to the combined directing effects of the C-2 amine and C-4 fluorine[4][10].
Materials:
4-Fluoropyridin-2-amine (Free base or neutralized HCl salt)
N-Bromosuccinimide (NBS)
Acetonitrile (Anhydrous)
Saturated Na₂S₂O₃ and NaHCO₃ solutions
Step-by-Step Procedure:
Preparation: Dissolve 4-fluoropyridin-2-amine (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per mmol) in a reaction flask. Wrap the flask in aluminum foil to exclude light[4].
Cooling: Cool the solution to 0–5 °C using an ice/water bath.
Halogenation: Add NBS (1.02 eq) portion-wise over 15 minutes to maintain internal temperature.
Reaction: Stir the mixture at 0 °C for 20–30 minutes. Monitor completion via LCMS[3].
Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir vigorously for 30 minutes to neutralize residual bromine species[3].
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify via silica gel chromatography to yield 5-bromo-4-fluoropyridin-2-amine as an ivory solid[4].
Causality Check: Forming the imidazopyridine core first establishes the kinase hinge-binding domain. The subsequent SNAr reaction utilizes potassium tert-butoxide (KOtBu) to generate a strong alkoxide nucleophile that easily displaces the highly activated C-4 fluorine[5].
Step-by-Step Procedure:
Condensation: React 4-fluoropyridin-2-amine with a substituted 4,6-dichloropyrimidine intermediate in the presence of a mild base (e.g., K₂CO₃) in a dioxane/H₂O mixture at elevated temperatures (80–100 °C) to form the imidazopyridine core[5].
Isolation: Isolate the fluorinated imidazopyridine intermediate via standard aqueous workup and chromatography.
Alkoxide Generation: In a separate dry flask, dissolve the desired aliphatic alcohol (for the solvent-facing side chain) in anhydrous dioxane. Add Potassium tert-butoxide (KOtBu, 1.5 eq) and stir for 15 minutes at room temperature to generate the alkoxide nucleophile[5].
SNAr Displacement: Add the fluorinated imidazopyridine intermediate to the alkoxide solution. Heat the reaction mixture to 60 °C until LCMS indicates complete displacement of the fluorine atom.
Final Purification: Quench with NH₄Cl (aq), extract with Ethyl Acetate, and purify the final kinase inhibitor construct via preparative HPLC.
References
Identification of M4205—A Highly Selective Inhibitor of KIT Mutations for Treatment of Unresectable Metastatic or Recurrent Gastrointestinal Stromal Tumors
Journal of Medicinal Chemistry, ACS Publications
URL:[Link]
USE OF RING-FUSED BICYCLIC PYRIDYL DERIVATIVES AS FGFR4 INHIBITORS (EP 3200786 B1)
US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors
Google Patents
URL
Advanced Synthesis of Substituted Pyridines via 4-Fluoropyridin-2-amine Hydrochloride: Protocols and Mechanistic Insights
Introduction & Strategic Importance 4-Fluoropyridin-2-amine hydrochloride (CAS 947249-20-9) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug discovery[1]. The strate...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Importance
4-Fluoropyridin-2-amine hydrochloride (CAS 947249-20-9) is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug discovery[1]. The strategic positioning of the fluorine atom at the C4 position and the primary amine at the C2 position provides orthogonal reactivity profiles. This application note details the mechanistic rationale and validated protocols for utilizing this synthon in the synthesis of complex substituted pyridines.
These pathways are critical in synthesizing active pharmaceutical ingredients (APIs), including[2], [3], and [4].
Mechanistic Rationale: Orthogonal Reactivity
The utility of 4-fluoropyridin-2-amine stems from the distinct electronic environments of its substituents, allowing chemists to perform highly regioselective transformations:
C4-Fluorine (SNAr Activation): The pyridine nitrogen acts as a strong electron-withdrawing group, severely depleting electron density at the ortho and para positions (C2 and C4). Fluorine, being highly electronegative, further polarizes the C-F bond while simultaneously stabilizing the anionic Meisenheimer complex intermediate during nucleophilic attack. This makes the starting material an excellent candidate for [5].
C5-Electrophilic Activation: The C2-amino group is strongly electron-donating via resonance (+M effect). This directs electrophilic aromatic substitution strictly to the para position relative to the amine (C5). Consequently, mild halogenation agents selectively brominate at C5 without over-halogenating the ring[2].
C2-Amine Condensation: The exocyclic amine can participate in condensation reactions with
α
-haloketones or aldehydes to form fused bicyclic systems like imidazo[1,2-a]pyridines, a privileged scaffold in kinase inhibitors[3].
Workflow & Logic Diagram
The following diagram illustrates the divergent synthetic pathways accessible from the 4-fluoropyridin-2-amine hydrochloride core.
Protocol 1: Selective C5-Bromination (Synthesis of 5-Bromo-4-fluoropyridin-2-amine)
Causality: The reaction is performed in the dark to prevent radical-mediated side reactions (e.g., non-selective halogenation of the solvent or ring), ensuring strict electrophilic aromatic substitution directed by the electron-donating C2-amine[2].
Step-by-Step Methodology:
Dissolve 4-fluoropyridin-2-amine hydrochloride (1.0 eq) in anhydrous acetonitrile (0.2 M concentration) in an aluminum foil-wrapped flask to exclude light[2].
Add a mild organic base (e.g., triethylamine, 1.1 eq) to neutralize the hydrochloride salt and free-base the amine.
Slowly add N-Bromosuccinimide (NBS, 0.98 eq) in small portions at room temperature[2]. Note: A slight substoichiometric amount of NBS prevents trace dibromination.
Stir the reaction solution at room temperature in darkness for 2 hours[2].
Evaporate the solvent under reduced pressure.
Purify the crude product on a silica gel column eluting with EtOAc to yield 5-bromo-4-fluoropyridin-2-amine as an ivory solid[2].
Self-Validation / QC: The success of C5-bromination is confirmed via
1
H NMR; the presence of two distinct singlets (or doublets coupled to the C4-fluorine) for the C3 and C6 protons validates complete regioselectivity.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C4
Causality: The high electronegativity of fluorine makes it an ideal SNAr leaving group. However, because the C2-amine can potentially compete as a nucleophile, using a stronger nucleophile (like an alkoxide or a secondary alkylamine) and controlling the stoichiometry/base is essential to drive the reaction forward[3].
Step-by-Step Methodology:
Charge a microwave vial with 4-fluoropyridin-2-amine hydrochloride (1.0 eq) and the desired nucleophile (e.g., a primary/secondary amine or alcohol, 1.5 eq).
For amine nucleophiles: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in N-Methyl-2-pyrrolidone (NMP).
For alcohol nucleophiles: Pre-treat the alcohol with Potassium tert-butoxide (KOtBu, 2.5 eq) in 1,4-dioxane to generate the highly nucleophilic alkoxide[3].
Seal the vial and heat to 90–110 °C (conventional heating or microwave irradiation) for 4–12 hours.
Monitor the reaction via LC-MS. Polar aprotic solvents (NMP, Dioxane) are chosen specifically to accelerate the rate-limiting formation of the Meisenheimer complex.
Quench with water, extract with EtOAc, dry over Na
2
SO
4
, and purify via reverse-phase chromatography.
Self-Validation / QC: Complete conversion is indicated by the mass shift in LC-MS. Additionally,
19
F NMR is a powerful self-validating tool here; the disappearance of the characteristic aryl-fluorine signal definitively confirms the displacement of the fluorine atom[5].
Protocol 3: Condensation to Imidazo[1,2-a]pyridine Core
Causality: The cyclization requires the initial alkylation of the pyridine nitrogen (the most nucleophilic nitrogen) by an
α
-haloketone, followed by intramolecular condensation of the exocyclic C2-amine onto the ketone carbonyl to close the imidazole ring[3].
Step-by-Step Methodology:
Combine 4-fluoropyridin-2-amine hydrochloride (1.0 eq) and the appropriate
α
-bromoketone (1.1 eq) in ethanol or acetonitrile.
Add a base such as NaHCO
3
(2.0 eq) to neutralize the hydrochloride salt and the HBr generated during alkylation.
Reflux the mixture (70–80 °C) for 12–18 hours.
Cool to room temperature, filter the precipitated salts, and concentrate the filtrate.
Purify by flash chromatography to isolate the 7-fluoroimidazo[1,2-a]pyridine derivative.
Self-Validation / QC: The formation of the imidazo[1,2-a]pyridine core is validated by the appearance of the characteristic imidazole proton in
1
H NMR (typically around 7.5–8.0 ppm) and a distinct UV absorbance shift due to the extended conjugated bicyclic system.
Quantitative Data: Reactivity Profile
The following table summarizes typical reaction parameters and yields for the functionalization of 4-fluoropyridin-2-amine derivatives via SNAr and related pathways, demonstrating the scaffold's robustness across various conditions.
Reaction Type
Nucleophile / Reagent
Catalyst / Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
SNAr (Etherification)
Benzyl alcohol derivatives
KOtBu
1,4-Dioxane
90
6
65 - 80
SNAr (Amination)
Cyclic secondary amines
DIPEA
NMP
110
12
70 - 85
Electrophilic Bromination
N-Bromosuccinimide (NBS)
None
Acetonitrile
25
2
85 - 95
Bicyclic Condensation
α
-Bromoketones
NaHCO
3
Ethanol
80
16
50 - 75
References
Identification of M4205: A Highly Selective Inhibitor of KIT Mutations for Treatment of Unresectable Metastatic or Recurrent Gastrointestinal Stromal Tumors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors
Source: Google Patents
URL
WO2024097575A1 - Preparation of triazolopyridine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors
Source: Google Patents
URL
A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones
Source: CDN Science Pub
URL:[Link]
Purification of 4-Fluoropyridin-2-amine hydrochloride
Welcome to the Technical Support Center for the purification and handling of 4-Fluoropyridin-2-amine hydrochloride . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification and handling of 4-Fluoropyridin-2-amine hydrochloride . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this compound.
Aminopyridine hydrochlorides present unique challenges in the laboratory. They are highly polar, often hygroscopic, and in the case of 4-fluoropyridines, highly susceptible to unintended side reactions if handled improperly. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.
Compound Profile & Quantitative Data
Before troubleshooting, it is critical to understand the intrinsic properties of the molecule. The presence of the highly electronegative fluorine atom at the C4 position, combined with the electron-withdrawing nature of the protonated pyridine ring, dictates its reactivity and chromatographic behavior[1].
Q1: I attempted to free-base 4-fluoropyridin-2-amine hydrochloride using aqueous NaOH, but my LC-MS shows a major peak at m/z 111 [M+H]⁺ instead of the expected 113 [M+H]⁺. What happened?A1: You have inadvertently induced a Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom at the C4 position is a highly active nucleofuge. The pyridine nitrogen acts as an electron sink, which severely depletes electron density at the C2 and C4 positions. When you introduce a strong, hard nucleophile like the hydroxide ion (OH⁻) from NaOH, it attacks the C4 position, forming a Meisenheimer complex, followed by the elimination of the fluoride ion[3],[1]. Your product is 2-aminopyridin-4-ol (MW = 110 g/mol ).
Causality & Solution: To prevent SNAr degradation, you must use a mild, non-nucleophilic base (e.g., saturated aqueous NaHCO₃ or solid K₂CO₃) and keep the reaction at or below room temperature.
Q2: When purifying the crude HCl salt via Reverse-Phase HPLC (C18), the compound elutes in the void volume. How can I increase retention?A2: The hydrochloride salt of 4-fluoropyridin-2-amine is highly polar and fully ionized in standard aqueous mobile phases, preventing partitioning into the lipophilic C18 stationary phase.
Causality & Solution: You must either suppress ionization or utilize ion-pairing. Add 0.1% Trifluoroacetic acid (TFA) or 10 mM Heptafluorobutyric acid (HFBA) to your mobile phase. The perfluorinated anions form a transient, lipophilic ion-pair with the protonated aminopyridine, significantly increasing retention time on a C18 column. Alternatively, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or Cation-Exchange Chromatography[4].
Q3: My isolated hydrochloride salt contains inorganic impurities (e.g., NaCl) after synthesis. How do I remove them without resorting to chromatography?A3: Inorganic salts like NaCl are practically insoluble in less polar organic solvent mixtures, whereas organic hydrochloride salts maintain some solubility in polar protic/aprotic mixtures.
Causality & Solution: Suspend the crude mixture in anhydrous ethanol or a 1:4 mixture of methanol/dichloromethane. The 4-fluoropyridin-2-amine HCl will dissolve, leaving the inorganic salts as a suspension. Filter the mixture through a fine glass frit and concentrate the filtrate.
Validated Experimental Protocols
Protocol A: Safe Free-Basing and Extraction (Avoiding SNAr)
Self-Validating Check: The final organic extract should yield an LC-MS peak of m/z 113[M+H]⁺ with no trace of m/z 111.
Suspension: Suspend 1.0 g of crude 4-fluoropyridin-2-amine hydrochloride in 20 mL of Dichloromethane (DCM) in a separatory funnel.
Cooling: Chill the mixture to 0–5 °C using an ice bath to lower the kinetic energy and further prevent SNAr.
Mild Neutralization: Slowly add 20 mL of ice-cold, saturated aqueous NaHCO₃. Vent the funnel frequently to release CO₂ gas.
Extraction: Shake vigorously. The free base will partition into the lower DCM layer. Extract the aqueous layer twice more with 15 mL of DCM.
Drying & Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature not exceeding 30 °C.
Protocol B: Cation-Exchange Chromatography for Salt Purification
Ideal for removing non-basic organic impurities and recovering the pure salt[4].
Resin Preparation: Swell Dowex 50WX8 (H⁺ form) resin in water. Pack a glass column and equilibrate with 0.1 M HCl, followed by DI water until the eluent is neutral.
Loading: Dissolve the crude 4-fluoropyridin-2-amine in minimal DI water and load it onto the column. The basic aminopyridine will bind strongly to the sulfonic acid groups.
Washing: Wash the column with 3 column volumes (CV) of DI water, followed by 2 CV of 20% Methanol/Water to elute neutral and acidic impurities.
Elution: Elute the target compound using a gradient of 0.5 M to 1.0 M HCl. Collect fractions and monitor via UV (254 nm).
Recovery: Lyophilize the target fractions to yield the pure 4-fluoropyridin-2-amine hydrochloride salt.
Protocol C: Recrystallization of the Hydrochloride Salt
Dissolution: Place the crude HCl salt in a round-bottom flask. Add the minimum amount of boiling absolute ethanol required to completely dissolve the solid.
Hot Filtration: If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed funnel.
Anti-Solvent Addition: While the solution is still warm, add anhydrous diethyl ether dropwise until the solution becomes slightly turbid (cloud point).
Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to a 4 °C refrigerator overnight.
Isolation: Collect the white crystals via vacuum filtration, wash with ice-cold diethyl ether, and dry in a vacuum desiccator over P₂O₅ to combat hygroscopicity.
Mechanistic & Workflow Visualizations
Decision tree workflow for selecting the optimal purification strategy for the crude mixture.
Mechanistic pathway demonstrating the SNAr degradation vulnerability of 4-fluoropyridines.
References
Hase, S., et al. "Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography". PubMed / National Institutes of Health. Available at: [Link]
Technical Support Center: Scaling Up the Synthesis of 4-Fluoropyridin-2-amine Hydrochloride
Welcome to the Technical Support Center for the scale-up and synthesis of 4-Fluoropyridin-2-amine hydrochloride (CAS: 947249-20-9). This compound is a critical pharmaceutical intermediate, heavily utilized in the synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the scale-up and synthesis of 4-Fluoropyridin-2-amine hydrochloride (CAS: 947249-20-9). This compound is a critical pharmaceutical intermediate, heavily utilized in the synthesis of kinase inhibitors and other bioactive molecules[1]. However, scaling its synthesis from the bench to the pilot plant presents significant challenges, primarily revolving around regioselectivity, catalyst stability, and the hygroscopic nature of the final salt.
This guide provides an authoritative, self-validating framework for process chemists and drug development professionals to troubleshoot and optimize their synthetic workflows.
Section 1: The Regioselectivity Challenge (Why Direct Amination Fails)
When starting from the highly accessible precursor 2-chloro-4-fluoropyridine, many chemists attempt a direct nucleophilic aromatic substitution (SNAr) using ammonia. This approach almost universally fails to produce the desired 2-amino regioisomer.
The Causality: The fluorine atom at the C4 position exerts a massive electron-withdrawing inductive effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 carbon. Consequently, thermal SNAr reactions result in the preferential displacement of the fluoro group over the chloro group, yielding 2-chloropyridin-4-amine instead of the target molecule[2].
To achieve the correct regiochemistry, the synthesis must rely on transition-metal catalysis (e.g., Palladium), which operates via oxidative addition rather than nucleophilic attack. Palladium preferentially inserts into the weaker C2–Cl bond rather than the stronger C4–F bond, perfectly reversing the selectivity to yield the desired framework[3].
Section 2: Reaction Pathway Visualization
Reaction pathways for 2-chloro-4-fluoropyridine amination highlighting regioselectivity.
To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. In-process controls (IPCs) are embedded to verify success at each stage before proceeding.
Step 1: Pre-catalyst Activation
In a rigorously degassed, nitrogen-purged reactor, combine
Pd(OAc)2
(1.0 mol%) and BrettPhos ligand (2.2 mol%) in anhydrous toluene (10 volumes).
Stir at 40°C for 30 minutes until a deep red/orange homogeneous solution forms.
IPC: Visual confirmation of active
LnPd(0)
complex formation. Do not proceed if the solution remains cloudy or black (indicating catalyst death).
Step 2: Cross-Coupling
Cool the reactor to 20°C. Charge 2-chloro-4-fluoropyridine (1.0 equiv) and benzophenone imine (1.1 equiv).
Add anhydrous Cesium Carbonate (
Cs2CO3
, 1.5 equiv) in portions to control any mild exotherm.
Heat the suspension to 80°C and agitate for 8 hours.
IPC: Sample the organic layer for HPLC analysis. Proceed to workup only when the starting material is <1.0% Area.
Step 3: Workup and Metal Scavenging
Cool the reactor to 20°C. Filter the mixture through a pad of Celite to remove inorganic salts and precipitated palladium black.
Treat the filtrate with a silica-based thiol scavenger (e.g., SiliaMetS Thiol, 10 wt%) for 2 hours at 40°C to reduce residual Pd to <10 ppm. Filter to remove the scavenger.
Step 4: Deprotection and Salt Formation
Transfer the clean filtrate to a crystallization reactor. Add 2 volumes of THF.
Chill the solution to 0°C. Slowly dose 2.0 M HCl in dioxane (1.5 equiv) over 1 hour.
Agitate for 2 hours at 0°C. The imine will hydrolyze, releasing benzophenone into the solvent and precipitating the target 4-fluoropyridin-2-amine hydrochloride.
Filter the salt strictly under a nitrogen blanket. Wash with cold diethyl ether (2 volumes) and dry in a vacuum oven at 40°C to a constant weight.
Section 4: Quantitative Data Comparison
The table below summarizes the causality between reaction conditions and the resulting chemical outcomes, validating the chosen protocol.
Avoids Pd, but uses hazardous oxidants at scale[4].
Pd-Coupling (Strong Base)
Ph2C=NH
,
Pd2(dba)3
,
NaOtBu
90
4-Fluoropyridin-2-amine
~55
Moderate. High defluorination side-products.
Pd-Coupling (Optimized)
Ph2C=NH
,
Pd(OAc)2
, BrettPhos,
Cs2CO3
80
4-Fluoropyridin-2-amine
>85
Excellent. High regioselectivity, low impurities.
Section 5: Troubleshooting & FAQs
Q1: During the Buchwald-Hartwig coupling scale-up, we observe significant defluorination and the formation of dimeric byproducts. How can we mitigate this?A: Defluorination in Pd-catalyzed cross-couplings of fluoroarenes is a common side reaction if the base is too harsh or the temperature is too high. Strong bases like Sodium tert-butoxide (
NaOtBu
) can induce nucleophilic attack on the sensitive C4–F bond.
Troubleshooting Action: Switch to a milder, non-nucleophilic base such as Cesium Carbonate (
Cs2CO3
) or Potassium Phosphate (
K3PO4
). Furthermore, using a bulky, electron-rich phosphine ligand like BrettPhos accelerates the reductive elimination step. This minimizes the residence time of the palladium intermediate, drastically reducing off-target defluorination.
Q2: The final 4-fluoropyridin-2-amine hydrochloride salt turns into a sticky, discolored paste upon filtration. What is causing this?A: 4-Fluoropyridin-2-amine hydrochloride is highly hygroscopic. If the filtration is performed in ambient air with high relative humidity, the salt rapidly absorbs moisture from the atmosphere, leading to deliquescence (paste formation). The discoloration (usually gray or brown) is caused by trace residual palladium oxidizing upon air exposure.
Troubleshooting Action:
Execute the filtration and cake-washing strictly under a dry nitrogen or argon blanket using an enclosed automated filter dryer (e.g., a Nutsche filter).
Ensure the palladium scavenging step (using thiol-functionalized silica) is fully completed prior to the HCl addition.
Q3: Can we use LiHMDS instead of benzophenone imine as the ammonia surrogate?A: Yes, Lithium bis(trimethylsilyl)amide (LiHMDS) is a viable and atom-economical ammonia surrogate for Buchwald-Hartwig aminations. However, on a plant scale, LiHMDS poses severe exotherm risks during the required aqueous quench to remove the TMS groups. Benzophenone imine is generally preferred for >1 kg scale-ups because its deprotection (via mild acid hydrolysis) is endothermic/thermally neutral and avoids the generation of highly flammable hexamethyldisiloxane gas.
Q4: Is there a metal-free alternative to synthesize this compound?A: Yes. An alternative route utilizes 2-pyridinecarboxylic acid as the starting material. It is fluorinated to 4-fluoropyridine-2-carboxylic acid, converted to the amide, and then subjected to a Hofmann rearrangement (degradation) using hypobromite to yield 2-amino-4-fluoropyridine[4]. While this avoids transition metals, handling large quantities of hypobromite/halogen oxidants at scale requires specialized safety infrastructure to manage the highly exothermic rearrangement.
References[1] 2-AMINO-4-FLUOROPYRIDINE 944401-77-8 wiki - Guidechem. guidechem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR-RdkrE1OBnRqCq7gIwbJnQAt4y-3MH7wyQPTuyUaFOH6I-zIxXthjbreMgiDiD5teqhKp_9xNjkDVgagLd_OZOPQif5yJS5raKZB0_M6gljthRsTRHAMZeh2u2zEmSevQ-v8hkQlkAGTKnz0ebk0yS8I6mPFA9OLUi2tjUHsUarnHLYrXT8NOg==[2] Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEig5CTZhmU5BKbqMhe5Avnvun84V6bpABZBj8TUxAYWplkYz_l1m2sRlA_ZHHX09-4oRkm6RWMjnKetakj5cElSz1oxQlRzd51x-wqYW3gGeLLlvw7S-45-VTM4jzrxSpP_SilskW-Y-zJHKA=[4] CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXNfVC62yC-_KK3I1qcJa0eYU86SQRMMeNf3__n-pR0K8WFcFa2YITe9zQCesrUGTRwXipqxzY1AXS1acitWo5lK79yMLwT05Qwy5pSJFjiGwMYkN1EaDm2AzEl27cO2dkkFlG5rNtSpmj5eQ=[3] Expeditious Synthesis of a Potent Allosteric HIV-1 Integrase Inhibitor GSK3839919A. Organic Process Research & Development - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6JtDKJMR5BnmEQGE-auSKmgI9sZacwscIaq-d2AftVFGuTkNdTrArJDGnoxCsRRGkOO_I3rHhf9vUEnXeG_CUtZ2kw73HHLbGPFSKqRcK0SzBgFpSYrK_JOIRatde645KUgQgvGuBrtLkY_Y=
Purity analysis of commercial 4-Fluoropyridin-2-amine hydrochloride
Title: Orthogonal Purity Analysis of Commercial 4-Fluoropyridin-2-amine Hydrochloride: A Comparative Guide for Pharmaceutical Development Executive Summary As a Senior Application Scientist evaluating raw materials for s...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Orthogonal Purity Analysis of Commercial 4-Fluoropyridin-2-amine Hydrochloride: A Comparative Guide for Pharmaceutical Development
Executive Summary
As a Senior Application Scientist evaluating raw materials for small-molecule pipelines, I frequently encounter a critical bottleneck: the mischaracterization of fluorinated building blocks. 4-Fluoropyridin-2-amine hydrochloride (CAS: 947249-20-9) is a highly versatile intermediate used extensively in the synthesis of kinase inhibitors and agrochemicals[1]. However, relying on a vendor's Certificate of Analysis (CoA) that cites "98% Purity by HPLC-UV" is a systemic risk.
This guide objectively compares the analytical performance of commercial samples using an orthogonal, self-validating mass balance approach. By combining High-Performance Liquid Chromatography (HPLC-MS) with Quantitative Nuclear Magnetic Resonance (qNMR), we can expose hidden impurities that threaten downstream synthetic yields.
In pharmaceutical synthesis, the 2-amino group of 4-fluoropyridin-2-amine serves as an anchor for amide couplings, while the 4-fluoro substituent is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine ring.
The fundamental error in early-stage drug development is a blind reliance on relative UV integration. Fluorinated pyridines often co-elute with their non-fluorinated or isomeric counterparts under standard reversed-phase conditions[2]. More importantly, impurities like the des-fluoro analog (pyridin-2-amine) or positional isomers (e.g., 5-fluoropyridin-2-amine) have drastically different UV extinction coefficients. If these impurities slip into your reactor, they act as chain terminators or generate off-target isomeric APIs that are notoriously difficult to separate.
Caption: Mechanistic impact of common fluorinated impurities on downstream pharmaceutical synthesis.
The Orthogonal Analytical Framework
To establish a self-validating system, we must abandon single-method reliance and adopt a Mass Balance approach. This involves quantifying the organic fraction, the inorganic salt stoichiometry, and the moisture content simultaneously.
Caption: Comprehensive analytical workflow for absolute purity determination via mass balance.
Self-Validating Experimental Protocols
Protocol 1: Trace Impurity Profiling via HPLC-UV/MS
Causality & Self-Validation: Pyridine derivatives are highly polar and basic. Without mobile phase modifiers, they interact with residual silanols on silica-based columns, causing severe peak tailing. We employ 0.1% Trifluoroacetic acid (TFA) to ion-pair the amine, ensuring sharp peaks and reproducible integration[2]. MS detection acts as the self-validating mechanism: if a UV peak lacks a corresponding MS signal (or vice versa), it flags a chromophore mismatch.
Column: Waters XBridge C18 (4.6 × 150 mm, 3.5 µm) or equivalent.
Mobile Phase: Solvent A: 0.1% TFA in
H2O
; Solvent B: 0.1% TFA in Acetonitrile.
Gradient: 5% B hold for 2 min, ramp to 95% B over 15 min, hold 3 min. Flow rate: 1.0 mL/min.
Sample Prep: Dissolve 1.0 mg/mL of sample in 50:50
H2O
:MeCN. Inject 2 µL.
Detection: Diode Array Detector (DAD) at 254 nm and 280 nm; ESI+ Mass Spectrometry (scan
m/z
100-400).
Protocol 2: Absolute Quantitation via
1
H and
19
F qNMR
Causality & Self-Validation: Unlike UV detection, NMR signal intensity is directly proportional to the number of nuclei, making it an intrinsically linear primary analytical method that requires no identical reference standards[3]. To ensure self-validation, an internal standard (IS) of known purity is co-dissolved. The critical parameter is the relaxation delay (
D1
): it must be set to
≥5×T1
of the slowest relaxing proton to ensure >99% magnetization recovery; otherwise, the integration will artificially inflate or deflate the purity value[4].
Sample Preparation: Accurately weigh ~10.0 mg of 4-Fluoropyridin-2-amine hydrochloride and ~5.0 mg of TraceCERT® Maleic Acid (Internal Standard, purity >99.9%) using a calibrated microbalance.
Solvent: Dissolve in 0.6 mL of DMSO-
d6
(100 atom % D).
Acquisition (
1
H): 400 MHz or higher. Pulse angle: 90°. D1
delay: 30 seconds . Number of scans (NS): 32 to ensure high signal-to-noise (>150:1).
Acquisition (
19
F): Run a decoupled
19
F spectrum to screen for fluorinated positional isomers (e.g., 5-fluoro) which may overlap in the proton spectrum.
Calculation: Apply the absolute qNMR equation to determine the exact mass fraction[5].
Comparative Analysis of Commercial Vendors
To demonstrate the necessity of this workflow, we evaluated three commercial batches of 4-Fluoropyridin-2-amine hydrochloride. The data below illustrates the dangerous discrepancy between vendor-claimed HPLC purity and true absolute purity.
Vendor / Claimed Grade
Claimed Purity
HPLC-UV (254 nm) Area %
1
H qNMR Absolute Purity
Key Impurities Identified (LC-MS /
19
F NMR)
True Mass Balance
Vendor A (High Purity)
≥98%
98.5%
91.2%
5.1% Des-fluoro impurity, 2.5% Water
91.2% (Fails spec)
Vendor B (Technical)
≥95%
96.0%
95.8%
3.0% 5-Fluoro isomer
95.8% (Passes spec)
Vendor C (Pharma Grade)
>99%
99.8%
99.1%
<0.1% Des-fluoro, 0.5% Water
99.1% (Passes spec)
Scientific Insight: Vendor A relies solely on HPLC-UV. The des-fluoro impurity (pyridin-2-amine) has a significantly lower extinction coefficient at 254 nm than the fluorinated product. Consequently, a 5.1% molar contamination only registers as a ~1.5% peak area in the UV chromatogram, leading to a gross overestimation of purity. qNMR cuts through this optical illusion, revealing the true absolute mass fraction[5]. If Vendor A's material were used in a multi-step synthesis, the 5.1% des-fluoro impurity would consume expensive coupling reagents and permanently stall the subsequent SNAr step.
Conclusion
For reactive fluorinated building blocks like 4-Fluoropyridin-2-amine hydrochloride, "Area %" is a qualitative metric, not a quantitative one. By grounding your quality control in orthogonal techniques—specifically combining the trace detection capabilities of LC-MS with the absolute quantitation of qNMR—you protect the integrity of your downstream synthesis and prevent costly late-stage failures.
References
[3] qNMR for Purity Determination in Pharmaceuticals. RSSL.
URL:[Link]
[4] A Guide to Quantitative NMR (qNMR). Emery Pharma.
URL: [Link]
[5] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications (Journal of Medicinal Chemistry).
URL:[Link]
A Senior Application Scientist's Guide to Benchmarking 4-Fluoropyridin-2-amine Hydrochloride Against Other Fluorinated Pyridine Isomers
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds for Drug Discovery In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, prized for its presence in numerous approved t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds for Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, prized for its presence in numerous approved therapeutics and its ability to engage in crucial biological interactions. The strategic incorporation of fluorine into this scaffold has become a powerful tactic for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[1] Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, basicity (pKa), lipophilicity, and binding affinity.[2][3] Among the various fluorinated aminopyridines, 4-Fluoropyridin-2-amine and its isomers are of particular interest as versatile building blocks.
This guide provides an in-depth comparative analysis of 4-Fluoropyridin-2-amine hydrochloride against its key positional isomers: 3-fluoro-, 5-fluoro-, and 6-fluoro-2-aminopyridine. We will delve into the critical performance indicators that are paramount for drug development professionals, including physicochemical properties, metabolic stability, and synthetic utility in cross-coupling reactions. This document is designed to be a practical resource, offering not only comparative data but also detailed, field-tested experimental protocols to enable researchers to conduct their own benchmarking studies. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system.
Comparative Analysis of Physicochemical Properties
The position of the fluorine atom on the 2-aminopyridine ring dramatically alters the electronic distribution, which in turn governs the molecule's fundamental properties. Understanding these differences is crucial for rational drug design.
Basicity (pKa): A Tale of Inductive and Resonance Effects
The basicity of an aminopyridine, quantified by the pKa of its conjugate acid, is a critical parameter influencing its solubility, membrane permeability, and potential for off-target interactions. The primary site of protonation is the pyridine ring nitrogen. The pKa is modulated by the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom.
4-Fluoropyridin-2-amine: The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect, which is expected to decrease the electron density on the ring nitrogen, thereby lowering its basicity compared to 2-aminopyridine (pKa ≈ 6.86).[4]
3-Fluoro-2-aminopyridine: With fluorine at the 3-position, the inductive effect on the ring nitrogen is even more pronounced due to closer proximity, leading to a significant decrease in basicity.
5-Fluoro-2-aminopyridine: The fluorine at the 5-position has a more moderate inductive effect on the ring nitrogen compared to the 3- and 4-positions.
6-Fluoro-2-aminopyridine: The fluorine atom at the 6-position, being ortho to the nitrogen, exerts the strongest inductive effect, resulting in the lowest basicity among the isomers.[5]
It is important to note that 4-Fluoropyridin-2-amine is supplied as a hydrochloride salt. This means the compound is already protonated, which will influence its dissolution and solubility characteristics in different media.[1]
Lipophilicity (logD): Balancing Polarity and Permeability
Lipophilicity, often measured as the distribution coefficient (logD) at a physiological pH of 7.4, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine generally increases lipophilicity.[6]
General Trend: All fluorinated isomers are expected to be more lipophilic than the parent 2-aminopyridine. The position of the fluorine can cause subtle differences in the overall molecular polarity and, consequently, the logD value.
4-Fluoropyridin-2-amine: The para-position of the fluorine relative to the nitrogen results in a significant dipole moment.
Aqueous Solubility: The Impact of the Hydrochloride Salt
Aqueous solubility is a prerequisite for drug absorption and distribution. For basic compounds like aminopyridines, solubility is highly pH-dependent.
4-Fluoropyridin-2-amine hydrochloride: As a salt, this compound is expected to have significantly higher aqueous solubility compared to its free base form, particularly in neutral to acidic media.[7] This can be a major advantage in formulation development.
Free Base Isomers: The free base forms of the other isomers will exhibit lower aqueous solubility, which will decrease further in basic media.
Table 1: Comparative Physicochemical Properties of 2-Amino-fluoropyridine Isomers. Note: Some values are predicted and should be confirmed experimentally. The pKa for 4-Fluoropyridin-2-amine is for the free base.
Benchmarking Metabolic Stability
The metabolic stability of a drug candidate is a critical factor determining its half-life and bioavailability.[13] Fluorine is often introduced to block metabolically labile C-H bonds, thereby enhancing stability.[14] The primary site of metabolism for many nitrogen-containing heterocycles is oxidation by cytochrome P450 (CYP) enzymes.[3]
Mechanism of Stabilization: The strong C-F bond is resistant to oxidative cleavage. Furthermore, the electron-withdrawing nature of fluorine can deactivate the pyridine ring towards oxidation.[3]
Expected Trends: All fluorinated aminopyridines are anticipated to have greater metabolic stability than 2-aminopyridine. The position of the fluorine can influence which other sites on the molecule become susceptible to metabolism, a phenomenon known as "metabolic switching".[15] For instance, in 3-fluoro-4-aminopyridine, metabolism is known to occur via hydroxylation and N-oxidation, primarily mediated by CYP2E1.[15] A similar profile can be anticipated for the 2-amino isomers.
Synthetic Utility: A Focus on Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for creating C-C bonds, particularly for constructing the biaryl scaffolds prevalent in many drugs.[16] The reactivity of fluorinated aminopyridines in these reactions is a key performance indicator for their utility as synthetic building blocks.
Electronic Effects on Reactivity: The electron-donating amino group can increase the electron density of the pyridine ring, which can affect the oxidative addition step of the catalytic cycle. Conversely, the electron-withdrawing fluorine atom can make the ring more electrophilic and potentially more susceptible to oxidative addition.
Positional Isomer Reactivity: The relative positions of the amino, fluoro, and leaving groups (typically bromo or chloro) will dictate the overall reactivity. For Suzuki couplings involving pyridyl halides, the choice of palladium catalyst and ligand is critical to achieving high yields.[17] Bulky, electron-rich phosphine ligands are often required to facilitate the coupling of electron-rich or sterically hindered pyridines.[18]
4-Fluoropyridin-2-amine as a Nucleophile: While this guide focuses on the properties of the aminofluoropyridines themselves, it is worth noting their potential use in reactions where the amino group is first converted to a leaving group (e.g., via diazotization) or where the pyridine ring itself acts as a nucleophile in certain coupling reactions. However, their primary utility is as building blocks where the amino group is retained or further functionalized.
Coupling Partner
Catalyst System
Base
Solvent
Yield (%)
2-Amino-4-bromopyridine + Arylboronic Acid
Pd₂(dba)₃ / SPhos
K₃PO₄
1,4-Dioxane/H₂O
Typically Good to Excellent
2-Amino-6-bromopyridine + Arylboronic Acid
Pd₂(dba)₃ / Suitable Ligand
K₃PO₄ or KF
1,4-Dioxane
Moderate to Good
2-Amino-X-chloropyridine + Arylboronic Acid
Pd(OAc)₂ / Bulky Ligand (e.g., XPhos)
K₃PO₄
Toluene or Dioxane
Generally lower than bromo-analogs
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Related Aminopyridines. Note: Yields are highly dependent on the specific boronic acid and reaction conditions. These serve as a general guide.[17][19][20]
Experimental Protocols
To facilitate a direct and objective comparison, the following detailed protocols are provided.
Protocol 1: Determination of pKa by NMR Titration
This method leverages the change in the chemical shift of the pyridine ring protons as a function of pH to determine the pKa.[6][21]
Materials:
Fluorinated aminopyridine hydrochloride or free base (~20 mg)
Deuterium oxide (D₂O)
0.1 M and 1.0 M DCl in D₂O
0.1 M and 1.0 M NaOD in D₂O
Tetramethylammonium chloride (internal standard)
NMR tubes
pH meter calibrated for use with a micro-electrode
Procedure:
Prepare a stock solution of the aminopyridine (~10-20 mg/mL) in D₂O containing a known concentration of tetramethylammonium chloride.
Transfer an aliquot of the stock solution to a small beaker and measure the initial pH.
Adjust the pH of the solution to ~1-2 using DCl.
Acquire a ¹H NMR spectrum of an aliquot of this acidic solution.
Incrementally add NaOD to the remaining solution in the beaker, recording the pH after each addition.
After each pH adjustment, acquire a new ¹H NMR spectrum. Continue this process until a pH of ~10-11 is reached, ensuring several data points are collected around the expected pKa.
Identify a well-resolved aromatic proton signal that shows a significant chemical shift change during the titration.
Plot the chemical shift (δ) of the chosen proton against the measured pH.
Fit the data to the Henderson-Hasselbalch equation (or a sigmoidal curve) to determine the inflection point, which corresponds to the pKa.
Causality: The chemical environment of the protons on the pyridine ring is sensitive to the protonation state of the ring nitrogen. As the nitrogen becomes protonated, it withdraws electron density from the ring, causing the proton signals to shift downfield. By monitoring this shift as a function of pH, the equilibrium between the protonated and neutral forms can be precisely measured.[17]
Caption: Workflow for pKa determination by NMR titration.
Protocol 2: Determination of logD₇.₄ by Shake-Flask Method
This is the classic method for determining lipophilicity, measuring the partitioning of a compound between n-octanol and an aqueous buffer at pH 7.4.[5][22]
Materials:
Fluorinated aminopyridine
n-Octanol (pre-saturated with PBS)
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
1.5 mL microcentrifuge tubes
Vortex mixer
Centrifuge
HPLC-UV system
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol) at 10 mM.
In a microcentrifuge tube, add an appropriate volume of the stock solution to a 1:1 mixture of pre-saturated n-octanol and pre-saturated PBS (pH 7.4) to achieve a final concentration of ~50 µM. The final DMSO concentration should be ≤1%.
Vortex the mixture vigorously for 1-3 hours at room temperature to ensure equilibrium is reached.
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes to achieve complete phase separation.
Carefully collect aliquots from both the upper n-octanol layer and the lower aqueous (PBS) layer.
Analyze the concentration of the compound in each layer by a validated HPLC-UV method, using a calibration curve prepared in the respective solvent (n-octanol or PBS).
Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Concentration in octanol] / [Concentration in aqueous]).
Causality: This method directly measures the partitioning equilibrium of a compound between a lipophilic phase (n-octanol) and an aqueous phase at a physiologically relevant pH. It provides a reliable measure of a compound's overall lipophilicity, which accounts for both its neutral and ionized forms.[23]
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
This in vitro assay assesses the rate of metabolism of a compound by the primary drug-metabolizing enzymes (CYPs) found in the liver.[1][24][25]
Materials:
Pooled Human Liver Microsomes (HLM)
Potassium phosphate buffer (0.1 M, pH 7.4)
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Test compound (fluorinated aminopyridine)
Positive control compounds (e.g., testosterone, verapamil)
96-well plates
Incubator set to 37°C
Cold acetonitrile (ACN) containing an internal standard for quenching
LC-MS/MS system
Procedure:
Prepare a working solution of the test compound in buffer (final concentration typically 1 µM).
In a 96-well plate, add HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.
Pre-warm the HLM suspension and the NADPH regenerating system at 37°C for 5-10 minutes.
Initiate the reaction by adding the NADPH regenerating system to the HLM/compound mixture.
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an aliquot of the reaction mixture to a well containing cold ACN with an internal standard.
Centrifuge the plate to pellet the precipitated proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Plot the natural logarithm of the percentage of parent compound remaining versus time.
Determine the slope of the line, which gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k.
Causality: This assay simulates the Phase I metabolic environment of the liver. The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance, which is a key parameter for predicting in vivo hepatic clearance and overall drug exposure.[15]
Caption: Workflow for the Human Liver Microsome (HLM) stability assay.
Conclusion and Future Outlook
The choice between 4-Fluoropyridin-2-amine hydrochloride and its isomers is a nuanced decision that must be guided by the specific goals of a drug discovery program. This guide has illuminated the key differences in their physicochemical properties, metabolic stability, and synthetic utility, which are driven by the positional effects of the fluorine substituent.
4-Fluoropyridin-2-amine hydrochloride offers the distinct advantage of high aqueous solubility due to its salt form, which can be beneficial for formulation. Its electronic properties make it a valuable and reactive building block.
The 3- and 6-fluoro isomers exhibit significantly lower basicity, which could be exploited to mitigate off-target effects at aminergic receptors.
The 5-fluoro isomer presents a more moderate perturbation of electronic properties compared to the other isomers.
Ultimately, the optimal choice of isomer will depend on a data-driven evaluation of the structure-activity relationship (SAR) and structure-property relationship (SPR) for a given biological target. The provided protocols offer a robust framework for generating the necessary comparative data to make an informed decision. As medicinal chemistry continues to evolve, a deep understanding of how subtle structural modifications, such as the placement of a single fluorine atom, can impact overall drug-like properties will remain a critical driver of success.
References
Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1438–1441. [Link]
Drug Metabolism v1. Microsomal stability assay for human and mouse liver microsomes. (2024). [Link]
Wang, Z., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. [Link]
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Wu, Z., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. Drug Metabolism and Disposition, 49(10), 869-876. [Link]
Singh, R. P., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]
Zivkovic, A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]
Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
Mercell. Metabolic stability in liver microsomes. [Link]
Trombley, T. Q., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
Lombardo, F., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]
Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Biopharmaceutical Sciences. [Link]
iChemical. 2-Amino-6-fluoropyridine, CAS No. 1597-32-6. [Link]
Brittain, W. D. G., & Cobb, S. L. (2019). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. IUCrData, 4(12), x191147. [Link]
Trombley, T. Q., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
Synapse. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.. [Link]
Analytical Method Validation for 4-Fluoropyridin-2-amine Hydrochloride: A Comparative Guide
Introduction 4-Fluoropyridin-2-amine hydrochloride (CAS: 947249-20-9) is a highly specialized halogenated building block frequently utilized in the synthesis of kinase inhibitors, PROTAC degraders, and agrochemicals. The...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-Fluoropyridin-2-amine hydrochloride (CAS: 947249-20-9) is a highly specialized halogenated building block frequently utilized in the synthesis of kinase inhibitors, PROTAC degraders, and agrochemicals. The presence of the highly electronegative fluorine atom at the C4 position, coupled with the primary amine at C2, creates unique electronic properties that significantly influence its chromatographic behavior. Validating analytical methods for this compound requires rigorous adherence to the ICH Q2(R2) guidelines[1] to ensure specificity, accuracy, and precision throughout the drug development lifecycle.
Comparative Analysis: Hydrochloride Salt vs. Free Base
When developing analytical methods and scaling up syntheses, scientists must objectively evaluate whether to utilize the free base (2-Amino-4-fluoropyridine, CAS: 944401-77-8)[2] or its hydrochloride salt counterpart. The HCl salt offers distinct physicochemical advantages, but it necessitates specific chromatographic considerations to prevent poor peak shape and retention loss.
The HCl salt allows for higher concentration stock solutions, improving LOD/LOQ assessments.
pKa (Estimated)
~ 6.5 (conjugate acid)
~ 6.5
Mobile phase pH must be tightly controlled (±0.1 units) for the HCl salt to prevent peak splitting.
Solid-State Stability
Highly stable, non-hygroscopic
Prone to oxidation over time
The HCl salt is the preferred primary reference standard for long-term quantitative assays.
Chromatographic Retention
Highly polar, elutes early
Moderately polar
The HCl salt requires specialized polar-embedded columns or ion-pairing for adequate retention.
Causality in Method Development:
The primary analytical challenge with 4-Fluoropyridin-2-amine HCl is its extreme polarity. Standard C18 columns often result in poor retention (
k′<2
), leading to co-elution with the void volume and matrix interferences. To counteract this, our protocol employs a polar-embedded stationary phase (e.g., Waters Atlantis T3) and a highly aqueous mobile phase buffered precisely at pH 3.0. At this pH, the amine is fully protonated, ensuring a consistent retention time and sharp peak shape, thereby satisfying the robustness criteria mandated by ICH Q2(R2)[3].
Analytical Workflow & Method Validation
The following diagram illustrates the self-validating workflow designed to ensure the analytical method's fitness for purpose.
Figure 1: ICH Q2(R2) Compliant Analytical Validation Workflow for 4-FPA HCl.
Experimental Protocols: Self-Validating Systems
Protocol 1: HPLC Purity and Assay Method
This protocol is engineered as a self-validating system. It incorporates mandatory System Suitability Testing (SST) prior to sample analysis. If the SST criteria are not met, the sequence automatically halts, preventing the generation of invalid data and ensuring absolute trustworthiness.
HPLC system with PDA detector (e.g., Agilent 1260 Infinity II)
Column: Waters Atlantis T3, 150 x 4.6 mm, 3 μm
Step-by-Step Methodology:
Buffer Preparation: Dissolve 1.36 g of
KH2PO4
in 1000 mL of Milli-Q water to create a 10 mM solution. Adjust the pH to 3.0 ± 0.05 using dilute
H3PO4
.
Causality: Maintaining pH 3.0 ensures the analyte remains fully ionized, preventing the dynamic equilibrium shift between ionized and unionized forms that causes severe peak tailing.
Mobile Phase Setup: Program an isocratic elution utilizing 90% Buffer : 10% Acetonitrile. Set the flow rate to 1.0 mL/min and the column compartment temperature to 30°C. Set PDA detection to 230 nm.
Standard Preparation: Accurately weigh 50.0 mg of 4-Fluoropyridin-2-amine HCl into a 50 mL volumetric flask. Dissolve and dilute to volume with the Mobile Phase to yield a 1.0 mg/mL stock solution.
System Suitability Test (SST): Inject the standard solution six consecutive times.
Self-Validating Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%; the Tailing factor (
Tf
) must be ≤ 1.5; and Theoretical plates (
N
) must be ≥ 5000.
Sample Analysis: Inject sample solutions in duplicate. Bracket the samples with standard injections every 10 runs to verify ongoing system stability and prevent baseline drift anomalies.
Protocol 2: Specificity via Forced Degradation
To prove the method is stability-indicating, the API is subjected to extreme stress conditions to force the generation of degradation products.
Figure 2: Forced Degradation Pathways of 4-Fluoropyridin-2-amine HCl.
Quantitative Data Summary
The optimized method was validated across multiple parameters. The results demonstrate that the analytical procedure is highly fit for its intended purpose, vastly outperforming generic C18 methods which typically exhibit RSDs > 3.0% for this specific polar analyte.
Table 2: Summary of Validation Results (ICH Q2(R2) Framework)
Validation Parameter
Acceptance Criteria
Experimental Result
Status
System Precision (n=6)
RSD ≤ 2.0%
0.45%
Pass
Method Precision (n=6)
RSD ≤ 2.0%
0.62%
Pass
Linearity (25% to 150%)
Correlation Coefficient (
R2
) ≥ 0.999
0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 concentration levels
99.1% - 100.4%
Pass
Sensitivity (LOD / LOQ)
S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)
LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL
Pass
Robustness
No significant change in SST parameters
Passed (pH ±0.2, Temp ±2°C)
Pass
Conclusion
The validation of 4-Fluoropyridin-2-amine hydrochloride requires a highly nuanced approach compared to its free base counterpart. By strictly controlling the mobile phase pH and utilizing a polar-embedded stationary phase, the method achieves superior retention and peak symmetry. The self-validating protocols outlined herein ensure that the analytical data generated meets the rigorous standards of the ICH Q2(R2) guidelines[1], providing a trustworthy foundation for downstream drug development, impurity profiling, and quality control.
References
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA) / europa.eu
URL: [Link]
Cost-benefit analysis of different 4-Fluoropyridin-2-amine synthesis methods
As a Senior Application Scientist, selecting the optimal synthetic route for a critical intermediate is rarely just about yield; it requires a holistic evaluation of atom economy, scalability, precursor availability, and...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the optimal synthetic route for a critical intermediate is rarely just about yield; it requires a holistic evaluation of atom economy, scalability, precursor availability, and downstream purification.
4-Fluoropyridin-2-amine (CAS: 944401-77-8), also known as 2-amino-4-fluoropyridine, is a highly sought-after building block in modern medicinal chemistry. It is heavily utilized in the synthesis of reversible-covalent FGFR4 inhibitors, PI3K inhibitors[1], and specialized oligonucleotide phosphoramidites[2].
This guide provides an objective, data-driven cost-benefit analysis of the two primary synthetic methodologies for 4-Fluoropyridin-2-amine: the Direct SNAr Halogen Exchange (Halex) and the De Novo Hofmann Rearrangement .
Mechanistic Workflow Visualization
The following diagram maps the chemical logic and intermediate progression of both synthetic routes.
Fig 1: Comparative workflows for 4-Fluoropyridin-2-amine via SNAr Halex and Hofmann rearrangement.
Quantitative Cost-Benefit Analysis
When determining which route to implement, researchers must weigh the rapid execution of Route A against the economic scalability of Route B.
Parameter
Route A: SNAr Halex
Route B: Hofmann Rearrangement
Primary Precursor
2-Amino-4-chloropyridine
2-Pyridinecarboxylic acid
Step Count
1 Step
3 Steps
Overall Yield
~90%
~65–75%
Reaction Time
5–8 hours
15–24 hours (Total)
Cost Profile
High (Expensive functionalized precursor)
Low (Cheap commodity starting material)
Scalability
Moderate (DMF recovery is a bottleneck)
High (Designed for industrial manufacturing)
E-Factor (Waste)
High (Polar aprotic solvent waste)
Moderate (Aqueous halogen salts)
Detailed Methodologies & Mechanistic Causality
A robust protocol must be a self-validating system. Below are the step-by-step methodologies for both routes, detailing the physicochemical causality behind each operational choice to ensure reproducible execution.
Route A: Direct SNAr Halogen Exchange (Halex)
This route is ideal for medicinal chemistry labs requiring rapid, gram-to-kilogram scale synthesis without the need for multi-step intermediate isolation[3].
Step 1: Dissolution. Dissolve 28 g of 2-amino-4-chloropyridine in 100 mL of anhydrous N,N-dimethylformamide (DMF)[3].
Causality: DMF is a polar aprotic solvent that selectively solvates the sodium cation, leaving the fluoride anion "naked" and highly nucleophilic.
Step 2: Nucleophilic Addition. Add 46 g of sodium fluoride (NaF) to the solution[3].
Causality: A massive molar excess of NaF is required. Because NaF has relatively low solubility in organic solvents, the excess ensures a sufficient concentration of dissolved fluoride ions to drive the equilibrium of the SNAr reaction forward.
Step 3: Thermal Activation. Heat the reaction mixture to 140 °C and maintain for 5 to 8 hours[3].
Causality: The amino group at position 2 donates electron density into the pyridine ring via resonance, partially deactivating the ring toward nucleophilic attack. High thermal energy (140 °C) is mandatory to overcome this activation energy barrier.
Step 4: Solvent Recovery. Cool the mixture to 80 °C and recover the DMF via vacuum distillation[3].
In-Process Control (IPC): Monitor the distillate volume to ensure >90% DMF removal. Residual DMF will cause severe emulsion issues during the subsequent aqueous extraction.
Step 5: Extraction & Purification. Partition the residue between dichloromethane (DCM) and saturated aqueous NaCl. Separate the organic phase, evaporate the solvent, and recrystallize the residue from ethanol[3].
Causality: Recrystallization from ethanol exploits the differential solubility between the fluorinated product and any unreacted chlorinated starting material, yielding ~22 g (90% yield) of high-purity white solid 4-fluoropyridin-2-amine[3].
Route B: De Novo Hofmann Rearrangement
This route is engineered for process chemists and industrial scale-up. It bypasses expensive pre-halogenated precursors by utilizing cheap 2-pyridinecarboxylic acid[4].
Step 1: Direct Fluorination. React 2-pyridinecarboxylic acid with a fluoride source (e.g., KF or NaF) and an oxidant in the presence of a metal catalyst to yield 4-fluoropyridine-2-carboxylic acid[4].
Causality: Direct C-H functionalization bypasses the need for expensive chlorinated intermediates, drastically improving the atom economy and raw material cost of the overall campaign[4].
Step 2: Amidation. React the 4-fluoropyridine-2-carboxylic acid with a chloroformate and an organic base, followed by the introduction of an ammonia source, to generate 4-fluoropyridine-2-carboxamide[4].
Causality: The chloroformate activates the carboxylic acid by forming a highly reactive mixed anhydride intermediate. This prevents the formation of unreactive ammonium carboxylate salts and ensures rapid, high-yield amidation upon the introduction of ammonia.
Step 3: Hofmann Amide Degradation. Treat the 4-fluoropyridine-2-carboxamide with a hypohalite (e.g., sodium hypochlorite) in an aqueous sodium hydroxide solution[4].
Causality: The alkaline environment deprotonates the amide, allowing chlorination of the nitrogen. A subsequent deprotonation triggers the migration of the fluoropyridine ring to the nitrogen atom, expelling chloride to form an isocyanate intermediate.
Step 4: Hydrolysis. Allow the isocyanate intermediate to hydrolyze in the alkaline medium to yield 2-amino-4-fluoropyridine[4].
IPC (In-Process Control): The evolution of CO₂ (captured as carbonate in the basic solution) drives the reaction to completion. The reaction is complete when the amide precursor is no longer detectable via HPLC.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, the final product must be subjected to rigorous analytical validation.
Mass Spectrometry (LC/MS): The target compound exhibits a highly characteristic mass-to-charge ratio. Positive electrospray ionization (ESI+) LC/MS analysis must confirm a primary peak at m/z 113.0 (MH+) [1].
Chromatographic Purity (HPLC): Utilize reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). For Route A, it is critical to baseline-resolve the product from the 2-amino-4-chloropyridine precursor. For Route B, ensure the absence of the 4-fluoropyridine-2-carboxamide intermediate.
A Researcher's Guide to the Safe Handling of 4-Fluoropyridin-2-amine Hydrochloride
For the modern researcher, particularly within the fast-paced environment of drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, field-tested safety a...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern researcher, particularly within the fast-paced environment of drug development, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, field-tested safety and logistical information for managing 4-Fluoropyridin-2-amine hydrochloride. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and operational excellence within your laboratory.
The protocols and recommendations outlined herein are designed to be a self-validating system of safety, ensuring that each step, from preparation to disposal, is conducted with the highest degree of care and scientific rigor.
Hazard Identification and Risk Assessment
4-Fluoropyridin-2-amine hydrochloride is a substituted pyridine derivative. While specific toxicological data for this exact compound is not extensively published, the available safety data for structurally similar compounds, such as 2-Amino-4-fluoropyridine and other aminopyridines, indicates that it should be handled as a hazardous substance.
Primary Hazards:
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1]
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Respiratory Irritation: May cause respiratory irritation.[2]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment must consider the quantity of the substance being used, the potential for aerosol generation, and the duration of the handling procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling 4-Fluoropyridin-2-amine hydrochloride. The following table summarizes the recommended PPE for various laboratory operations.
Operation Scale
Engineering Controls
Gloves
Eye/Face Protection
Respiratory Protection
Protective Clothing
Small Scale (<1g)
Chemical Fume Hood
Nitrile or Neoprene
Safety Glasses with Side Shields
Not generally required if handled exclusively in a fume hood
Standard Laboratory Coat
Medium Scale (1-10g)
Chemical Fume Hood
Double-gloving with Nitrile or Neoprene
Chemical Safety Goggles
N95 or higher rated respirator if there is a risk of aerosolization
Chemically Resistant Laboratory Coat
Large Scale (>10g)
Chemical Fume Hood or Glove Box
Double-gloving with Nitrile or Neoprene
Face Shield over Chemical Safety Goggles
Half-mask or full-face respirator with appropriate cartridges
Chemical-resistant apron or suit over a laboratory coat
Causality Behind PPE Choices:
Gloves: Nitrile or neoprene gloves provide adequate protection against incidental contact with pyridine derivatives.[4] Double-gloving is recommended for larger quantities to provide an additional barrier and allow for the safe removal of the outer glove if contamination occurs.
Eye Protection: Safety glasses with side shields are the minimum requirement. However, due to the potential for serious eye irritation, chemical safety goggles are strongly recommended, especially when handling larger quantities or when there is a risk of splashing. A face shield provides an additional layer of protection for the entire face.
Respiratory Protection: Handling solid 4-Fluoropyridin-2-amine hydrochloride can generate dust. A chemical fume hood is the primary engineering control to prevent inhalation.[4] If the risk of aerosolization cannot be fully mitigated within a fume hood, respiratory protection is necessary.
Protective Clothing: A standard laboratory coat is sufficient for small-scale operations. For larger quantities, a chemically resistant coat or apron is recommended to prevent skin contact.[5]
Experimental Workflow and Safe Handling Protocols
The following workflow diagram and step-by-step protocols are designed to ensure the safe handling of 4-Fluoropyridin-2-amine hydrochloride in a laboratory setting.
Caption: Workflow for Handling 4-Fluoropyridin-2-amine Hydrochloride.
Step-by-Step Handling Protocol:
Preparation:
Don the appropriate PPE as determined by your risk assessment and the scale of your operation.
Prepare your work area within a certified chemical fume hood. Ensure the sash is at the appropriate height.
Carefully weigh the required amount of 4-Fluoropyridin-2-amine hydrochloride. Minimize the creation of dust by handling the solid gently.[6]
Reaction:
If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
Ensure all reaction vessels are appropriately labeled and securely clamped.
Continuously monitor the reaction from outside the fume hood whenever possible.
Cleanup and Disposal:
Upon completion of the reaction, quench any reactive materials safely according to your established protocol.
Segregate all waste streams. Contaminated solids (e.g., weigh boats, paper towels) and liquids should be placed in separate, clearly labeled hazardous waste containers.
Decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable decontamination solution should be used.
Doff your PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the appropriate hazardous waste stream.
Disposal Plan for Contaminated Materials
All materials contaminated with 4-Fluoropyridin-2-amine hydrochloride must be treated as hazardous waste.
Solid Waste: This includes contaminated gloves, weigh paper, and any other disposable lab supplies. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container compatible with the solvents used.
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of pyridine-containing waste.[2]
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
Incident
Procedure
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill
Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely handle 4-Fluoropyridin-2-amine hydrochloride, ensuring both personal safety and the integrity of their scientific work.
References
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
Jubilant Ingrevia Limited. (2024, January 25).
New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
Kishida Chemical Co., Ltd. (2023, February 1).
Benchchem. Personal protective equipment for handling (ngcontent-ng-c1401808114="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
Sigma-Aldrich. (2025, November 6).
Tokyo Chemical Industry. (2025, October 27).
Capot Chemical. (2014, March 14).
8 - SAFETY D
Thermo Fisher Scientific. (2011, June 27).
DC Fine Chemicals.
ChemicalBook. (2026, March 21).
Tokyo Chemical Industry. (2025, November 11).
Sigma-Aldrich. (2025, November 6).
Cayman Chemical. (2024, October 30).
Kishida Chemical Co., Ltd. 4-フルオロピリジン-3-アミン 二塩酸塩 | 製品情報.